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  • Product: 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one
  • CAS: 478261-96-0

Core Science & Biosynthesis

Foundational

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one Introduction 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one is a member of the β-lactam class of c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

Introduction

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one is a member of the β-lactam class of compounds, which are of significant interest in medicinal chemistry due to their presence in a wide array of antibiotic agents. The structural confirmation and purity assessment of such molecules are paramount in drug discovery and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive and non-destructive means to elucidate the molecular structure. This guide offers a detailed analysis of the expected spectroscopic data for 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one, providing researchers and scientists with a predictive framework for its characterization. The interpretation of these spectra is grounded in fundamental principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy: A Detailed Protocol and Interpretation

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), and placing it in a 5 mm NMR tube. The spectrum would be recorded on a 400 or 600 MHz spectrometer.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

Predicted ¹H NMR Spectrum Analysis:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the dichlorophenyl ring, the methylene protons of the azetidinone ring, and the methyl protons.

  • Aromatic Protons (H-2', H-4', H-6'): The 3,5-disubstitution pattern of the dichlorophenyl ring will result in two distinct proton environments. The proton at the 4'-position (H-4') is expected to appear as a triplet, while the two equivalent protons at the 2' and 6' positions (H-2', H-6') will appear as a doublet. Aromatic protons typically resonate in the downfield region of the spectrum (around 7-8 ppm) due to the deshielding effect of the ring current.[2]

  • Azetidinone Methylene Protons (H-4): The two protons on the C-4 carbon of the azetidinone ring are diastereotopic and will appear as two distinct signals. They are expected to be doublets due to geminal coupling. These protons are adjacent to the nitrogen atom and are therefore shifted downfield.[3]

  • Azetidinone Methyl Protons (H-5, H-6): The two methyl groups at the C-3 position are chemically equivalent and will therefore appear as a single, sharp singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data Summary:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6'~ 7.30Doublet2H
H-4'~ 7.15Triplet1H
H-4~ 3.10Singlet2H
H-5, H-6~ 1.50Singlet6H

graph {
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node [shape=plaintext];
mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13903433&t=l", label=""];
H2_H6 [label="H-2', H-6'"];
H4a [label="H-4'"];
H4 [label="H-4"];
H5_H6 [label="H-5, H-6"];

mol -- H2_H6 [pos="1.5,0.5!"]; mol -- H4a [pos="2.2,0!"]; mol -- H4 [pos="-1.5,1!"]; mol -- H5_H6 [pos="-2.2,-0.5!"]; }

Caption: Molecular structure of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one with key proton assignments.

¹³C NMR Spectroscopy: A Detailed Protocol and Interpretation

Experimental Protocol:

A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[4]

Predicted ¹³C NMR Spectrum Analysis:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C-2): The carbonyl carbon of the β-lactam ring is expected to be the most downfield signal, typically appearing in the range of 165-180 ppm.[3]

  • Aromatic Carbons (C-1' to C-6'): The aromatic carbons will resonate in the 120-140 ppm region. The carbons directly attached to the chlorine atoms (C-3', C-5') will be shifted downfield.

  • Azetidinone Carbons (C-3, C-4): The C-3 and C-4 carbons of the azetidinone ring will appear in the midfield region of the spectrum. The quaternary C-3 carbon will likely be less intense than the other signals.

  • Methyl Carbons (C-5, C-6): The two equivalent methyl carbons will appear as a single signal in the upfield region of the spectrum.

Predicted ¹³C NMR Data Summary:

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~ 170
C-1'~ 140
C-3', C-5'~ 135
C-2', C-6'~ 128
C-4'~ 125
C-4~ 50
C-3~ 60
C-5, C-6~ 25

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol:

An IR spectrum can be obtained by preparing a potassium bromide (KBr) pellet containing a small amount of the sample or by analyzing a thin film of the compound.[5] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum Analysis:

The IR spectrum of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one is expected to be dominated by a strong absorption band corresponding to the carbonyl group of the β-lactam ring.

  • β-Lactam C=O Stretch: This is the most characteristic absorption and is expected to appear at a high frequency (1730-1770 cm⁻¹) due to the ring strain of the four-membered ring.[6]

  • Aromatic C=C Stretches: These will appear as a series of absorptions in the 1600-1450 cm⁻¹ region.

  • C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration is expected in the 1350-1000 cm⁻¹ region.

  • C-Cl Stretch: The C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

Predicted IR Data Summary:

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
β-Lactam C=O1730 - 1770Strong
Aromatic C=C1600 - 1450Medium to Weak
Aromatic C-H> 3000Medium
Aliphatic C-H< 3000Medium
C-N1350 - 1000Medium
C-Cl< 800Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. For EI, the sample is introduced into the ion source where it is bombarded with electrons.

Predicted Mass Spectrum and Fragmentation Analysis:

The mass spectrum is expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

  • Molecular Ion Peak: The molecular weight of C₁₁H₁₁Cl₂NO is 243.12 g/mol . The molecular ion peak should appear at m/z 243, with an M+2 peak at m/z 245 with approximately 65% of the intensity of the M peak, and an M+4 peak at m/z 247 with about 10% intensity, which is characteristic of a molecule containing two chlorine atoms.

  • Fragmentation: The molecular ion can undergo fragmentation through various pathways. Common fragmentation patterns for β-lactams involve cleavage of the four-membered ring. The loss of the dichlorophenyl group or cleavage of the C-N bond are also likely fragmentation pathways.

Predicted Fragmentation Pathway:

M [C11H11Cl2NO]+. m/z 243 F1 [C9H8Cl2N]+. m/z 200 M->F1 - C3H3O F2 [C6H3Cl2]+. m/z 145 M->F2 - C5H8NO F3 [C5H9NO]+. m/z 99 M->F3 - C6H2Cl2

Caption: Predicted major fragmentation pathways for 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one in mass spectrometry.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one relies on the synergistic use of all three spectroscopic techniques.

Caption: Integrated workflow for the structural elucidation of the target compound using NMR, IR, and MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one. By combining the detailed structural information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the identity and purity of this β-lactam compound. This multi-faceted approach is indispensable in the fields of synthetic chemistry and drug development, ensuring the integrity of novel chemical entities.

References

  • Gao, H., et al. (2017). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. PLoS ONE, 12(3), e0173593. [Link]

  • Holstege, D. M., et al. (2002). Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. Journal of Agricultural and Food Chemistry, 50(3), 408-413. [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. [Link]

  • Anago, E., et al. (2025). Spectrophotometric Detection of Beta-Lactamase Inhibition by Plant Extracts. Pharmacognosy Research, 17(1), 1-7. [Link]

  • Holstege, D. M., et al. (2002). Screening and Mass Spectral Confirmation of β-Lactam Antibiotic Residues in Milk Using LC-MS/MS. Journal of Agricultural and Food Chemistry, 50(3), 408-413. [Link]

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Claeys, K. C., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Clinical Chemistry, 67(11), 1509-1518. [Link]

  • University of Colorado Boulder Department of Chemistry. IR lecture part 2. [Link]

  • Lin, J. M., et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Molecules, 16(11), 9475-9487. [Link]

  • University of Calgary Department of Chemistry. Infrared Spectroscopy. [Link]

  • Nishikawa, J., et al. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. Importance of the bending angle of the C(4)-N(5) bond from plane C(6)-N(5)-C(8) in the beta-lactam ring. The Journal of Antibiotics, 35(12), 1729-1733. [Link]

  • University of California, Davis Chem 118A Handouts. IR Absorption Table. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Zhang, Y., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. International Journal of Molecular Sciences, 24(9), 7957. [Link]

  • Nápoles-Macías, J., et al. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 30(17), 1-20. [Link]

  • ResearchGate. Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. [Link]

  • Gáspár, A., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 1-15. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ChemSurvival. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

  • Muhammed, M. K. (2022). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one. Rafidain Journal of Science, 31(2), 110-120. [Link]

  • ResearchGate. 1 H NMR spectral assignments of 3,5-dimethyl-2,6-bis(2,4-.... [Link]

  • Agilent Technologies. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. [Link]

  • PubChem. 3,3-Dimethylazetidin-2-one. [Link]

  • Wujowska, E., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Crystals, 9(11), 555. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1015-1018. [Link]

  • UCSD Computational Mass Spectrometry Website. [Link]

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  • PubChem. 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine. [Link]

  • Li, Y., et al. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 13(9), 2113-2125. [Link]

  • NIST WebBook. Diacetamate. [Link]

Sources

Exploratory

Synthesis of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one: A Comprehensive Technical Guide

Introduction The azetidin-2-one (β-lactam) ring is a privileged structural motif, historically renowned for its foundational role in antibacterial agents and increasingly recognized in the design of enzyme inhibitors, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azetidin-2-one (β-lactam) ring is a privileged structural motif, historically renowned for its foundational role in antibacterial agents and increasingly recognized in the design of enzyme inhibitors, anticancer therapeutics, and agrochemicals[1]. The target molecule, 1-(3,5-dichlorophenyl)-3,3-dimethylazetidin-2-one , represents a specialized derivative characterized by an N -aryl substitution (3,5-dichlorophenyl), a gem-dimethyl group at the C3 position, and an unsubstituted C4 methylene. Synthesizing this specific substitution pattern requires careful circumvention of traditional β-lactam-forming methodologies to ensure high yield and scalability.

Retrosynthetic Analysis & Mechanistic Rationale

The classic approach to constructing monocyclic β-lactams is the Staudinger synthesis, which involves a [2+2] cyclocondensation between a ketene and an imine[2]. However, applying the Staudinger reaction to synthesize a 4-unsubstituted azetidin-2-one necessitates the use of a formaldehyde-derived imine. Formaldehyde imines are thermodynamically unstable in solution, rapidly undergoing trimerization to form hexahydro-1,3,5-triazines, which severely limits their utility in [2+2] cycloadditions[3].

To bypass this instability, the optimal retrosynthetic disconnection relies on the intramolecular N -alkylation of a β-haloamide. By utilizing 3,5-dichloroaniline and 3-chloro-2,2-dimethylpropanoyl chloride (chloropivaloyl chloride)[4], the synthesis is divided into two highly efficient, scalable steps: an initial N -acylation followed by a base-promoted 4-exo-tet cyclization[5].

Retrosynthesis Target 1-(3,5-Dichlorophenyl)- 3,3-dimethylazetidin-2-one Intermediate N-(3,5-Dichlorophenyl)- 3-chloro-2,2-dimethylpropanamide Target->Intermediate Intramolecular N-Alkylation Starting 3,5-Dichloroaniline + 3-Chloropivaloyl chloride Intermediate->Starting N-Acylation

Retrosynthetic analysis of 1-(3,5-dichlorophenyl)-3,3-dimethylazetidin-2-one.

Experimental Protocols

The forward synthesis is designed as a self-validating system where visual cues and strategic reagent choices ensure high fidelity at each step.

SynthesisWorkflow Step1 Step 1: Amidation 3,5-Dichloroaniline + 3-Chloropivaloyl chloride Solvent: DCM, Base: TEA Isolate1 Aqueous Workup & Isolation Yield: ~85-90% Step1->Isolate1 Step2 Step 2: Cyclization Intermediate + NaH (1.2 eq) Solvent: THF, 0°C to RT Isolate1->Step2 Isolate2 Quench, Extraction & Crystallization Yield: ~75-82% Step2->Isolate2 Product Pure 1-(3,5-Dichlorophenyl)- 3,3-dimethylazetidin-2-one Isolate2->Product

Step-by-step synthetic workflow from starting materials to the final product.

Step 1: N -Acylation (Synthesis of the β-Chloroamide Intermediate)

Causality & Design: Triethylamine (TEA) is selected as an auxiliary base to scavenge the HCl byproduct, preventing the protonation and subsequent nucleophilic deactivation of the weakly basic 3,5-dichloroaniline. Dichloromethane (DCM) is utilized as an aprotic, non-nucleophilic solvent that readily dissolves both the aniline and the acyl chloride. Protocol:

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 3,5-dichloroaniline (1.0 equiv, 10 mmol) and anhydrous DCM (0.2 M, 50 mL).

  • Add TEA (1.2 equiv, 12 mmol) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Add 3-chloro-2,2-dimethylpropanoyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes. Note: The low temperature suppresses potential ketene formation and controls the exothermic acylation.

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer, wash with 1M HCl (30 mL) to remove unreacted aniline and TEA, followed by brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N -(3,5-dichlorophenyl)-3-chloro-2,2-dimethylpropanamide as a white solid.

Step 2: Intramolecular Cyclization (Formation of the Azetidin-2-one)

Causality & Design: The formation of the strained four-membered ring requires a strong base to quantitatively deprotonate the amide (pKa ~15–17). Sodium hydride (NaH) is ideal as it provides an irreversible deprotonation. The resulting amide anion undergoes an intramolecular Sₙ2 displacement of the primary chloride. Protocol:

  • In a flame-dried flask under nitrogen, suspend NaH (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in anhydrous THF (30 mL) and cool to 0 °C.

  • Dissolve the intermediate β-chloroamide (1.0 equiv, 10 mmol) in anhydrous THF (20 mL) and add dropwise to the NaH suspension.

  • Self-Validation: Observe the evolution of H₂ gas. This bubbling serves as a visual confirmation of amide deprotonation. Once bubbling subsides, remove the ice bath and stir at room temperature for 4–6 hours.

  • Workup: Carefully quench the excess NaH with cold water (10 mL) dropwise at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product via recrystallization from hexanes/ethyl acetate to yield pure 1-(3,5-dichlorophenyl)-3,3-dimethylazetidin-2-one.

Quantitative Data & Yield Optimization

The choice of base and solvent in Step 2 critically impacts the cyclization efficiency due to the competing risks of intermolecular dimerization or base-catalyzed hydrolysis.

Base (Equivalents)SolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
NaH (1.2 eq) THF 0 to RT 4 82% Clean conversion, irreversible deprotonation (H₂ evolution).
KOtBu (1.2 eq)THF0 to RT478%Good yield, but trace tert-butyl ether byproducts observed.
K₂CO₃ (2.0 eq)DMF801245%Incomplete conversion; base too weak for efficient amide deprotonation.
NaOH (50% aq)DCM/PTCRT860%Phase-transfer catalysis (PTC) causes partial hydrolysis of the lactam ring.

Analytical Characterization

To validate the structural integrity of the synthesized 1-(3,5-dichlorophenyl)-3,3-dimethylazetidin-2-one, the following spectroscopic signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz): A distinct singlet integrating to 6 protons at ~1.40 ppm confirms the gem-dimethyl group. A sharp singlet integrating to 2 protons at ~3.50 ppm corresponds to the isolated C4 methylene protons. Aromatic protons appear as multiplets between 7.10–7.50 ppm.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching frequency at 1745–1755 cm⁻¹ . This is significantly higher than a standard unstrained amide (~1650 cm⁻¹) and is the hallmark self-validating feature of the strained β-lactam ring[1].

References

  • Title: Azetidinones - International Journal of Pharmaceutical Sciences Review and Research Source: Global Research Online URL: [Link]

  • Title: Synthetic Approaches toward Monocyclic 3-Amino-β-lactams Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Solid-Phase Synthesis of Monocyclic β-Lactam Derivatives Source: ACS Publications (Journal of Combinatorial Chemistry) URL: [Link]

  • Title: US5705456A - Herbicides Source: Google Patents URL
  • Title: Chloropivaloyl chloride | CAS#:4300-97-4 Source: Chemsrc URL: [Link]

Sources

Foundational

The Biological Potential of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one: A Technical Guide to Its Predicted Activity

Abstract This technical guide provides an in-depth analysis of the predicted biological activity of the novel compound, 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one. While direct experimental data for this specific...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the predicted biological activity of the novel compound, 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one. While direct experimental data for this specific molecule is not yet publicly available, a comprehensive review of its core structural components—the azetidin-2-one (β-lactam) ring and the 3,5-dichlorophenyl moiety—strongly suggests significant potential as a bioactive agent, particularly in the realms of antifungal and herbicidal applications. This document will dissect the known biological activities of these constituent parts, propose a putative mechanism of action for the target compound, and provide detailed experimental protocols for the validation of its predicted bioactivities. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial and agrochemical agents.

Introduction: Deconstructing a Molecule of Interest

The compound 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one represents a fascinating convergence of two well-established pharmacophores: the versatile azetidin-2-one ring and the bio-potent 3,5-dichlorophenyl group. The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that forms the cornerstone of some of the most important antibiotics in medical history, including penicillins and cephalosporins.[1] Beyond its famed antibacterial prowess, the azetidin-2-one scaffold has been extensively explored and found to exhibit a wide spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3][4]

The 3,5-dichlorophenyl substituent, on the other hand, is a frequently encountered moiety in the development of potent fungicides and herbicides.[5][6][7] Its presence on a molecule often imparts significant activity against a range of fungal pathogens and can interfere with essential biological processes in plants.[8][9]

The strategic combination of these two structural motifs in 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one therefore presents a compelling hypothesis: a synergistic or additive enhancement of biological activity, leading to a potent novel agent. This guide will explore this hypothesis by examining the foundational bioactivities of its components and proposing a roadmap for its experimental investigation.

The Azetidin-2-one Core: A Scaffold of Diverse Bioactivity

The β-lactam ring is a strained four-membered ring system that is central to the mechanism of action of numerous antimicrobial agents.[1] Its inherent ring strain makes it susceptible to nucleophilic attack, a property that has been ingeniously exploited in the design of enzyme inhibitors.

Antimicrobial Mechanism of Action

In bacteria, the primary target of many β-lactam antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs), which are bacterial transpeptidases involved in the final steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[1] By forming a covalent adduct with the active site of PBPs, β-lactam antibiotics inhibit their function, leading to a compromised cell wall, cell lysis, and ultimately, bacterial death.[1] While this mechanism is well-established for bacteria, the antifungal activity of some azetidin-2-one derivatives is also documented, suggesting they may inhibit fungal cell wall biosynthesis or other essential cellular processes.[2][10]

Anticancer Potential

Emerging research has highlighted the potential of azetidin-2-one derivatives as anticancer agents.[11] Their proposed mechanisms of action are varied and can include the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and interference with cell cycle progression. The structural diversity that can be achieved with the azetidin-2-one scaffold allows for the fine-tuning of its activity against specific cancer cell lines.

The 3,5-Dichlorophenyl Moiety: A Driver of Fungicidal and Herbicidal Activity

The 3,5-dichlorophenyl group is a key feature in several commercially successful agrochemicals. Its electron-withdrawing nature and steric bulk contribute to its potent biological effects.

Fungicidal Mechanism of Action

Many fungicides containing the 3,5-dichlorophenyl group act as succinate dehydrogenase inhibitors (SDHIs).[5][12] SDH, also known as complex II, is a vital enzyme in the mitochondrial electron transport chain, responsible for cellular respiration.[5] By binding to and inhibiting SDH, these compounds disrupt the fungus's ability to produce ATP, leading to a rapid cessation of growth and eventual cell death. The hydrophobic nature of the 3,5-dichlorophenyl group is often crucial for its interaction with the enzyme's binding pocket.[6] Other proposed fungicidal mechanisms for compounds with this moiety include the induction of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[13]

Herbicidal Mechanism of Action

The herbicidal activity of compounds containing the 3,5-dichlorophenyl group can be attributed to several mechanisms. These include the inhibition of photosynthesis, disruption of lipid synthesis, and interference with protein and nucleic acid synthesis.[9] The specific mode of action is often dependent on the overall structure of the molecule. For instance, some N-phenyl herbicides are known to interfere with microtubule assembly, a critical process for cell division and plant growth.

Putative Biological Activity of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

Based on the established bioactivities of its constituent parts, 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one is predicted to exhibit potent antifungal activity . The 3,5-dichlorophenyl moiety is expected to be the primary driver of this effect, likely through the inhibition of succinate dehydrogenase in fungal mitochondria. The azetidin-2-one ring may contribute to this activity by influencing the molecule's overall conformation, solubility, and ability to penetrate fungal cell membranes, or it could potentially interact with other fungal targets.

A secondary predicted activity is herbicidal in nature. The 3,5-dichlorophenyl group's known role in disrupting plant-specific biological processes, combined with the potential for the azetidin-2-one core to be recognized by plant cellular machinery, makes this a plausible area of investigation.

Finally, while less certain, the presence of the azetidin-2-one scaffold suggests that the compound could also be evaluated for anticancer activity.

The proposed primary mechanism of action, antifungal activity via SDH inhibition, is depicted in the following diagram:

Antifungal_Mechanism Putative Antifungal Mechanism of Action Compound 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one Mitochondrion Fungal Mitochondrion Compound->Mitochondrion Penetrates Cell SDH Succinate Dehydrogenase (Complex II) Compound->SDH Inhibits Mitochondrion->SDH ETC Electron Transport Chain SDH->ETC Blocks Electron Flow ATP ATP Synthesis ETC->ATP Disrupts CellDeath Fungal Cell Death ATP->CellDeath Leads to

Caption: Putative mechanism of antifungal action via SDH inhibition.

Recommended Experimental Protocols

To validate the predicted biological activities of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one, a series of in vitro and in vivo assays are recommended.

Synthesis of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

The synthesis of the target compound would likely involve a Staudinger reaction, which is a [2+2] cycloaddition of a ketene with an imine.[14]

Step-by-Step Protocol:

  • Imine Formation: React 3,5-dichloroaniline with acetone in the presence of a suitable catalyst (e.g., a Lewis acid) to form the corresponding N-(3,5-dichlorophenyl)propan-2-imine.

  • Ketene Formation: In a separate reaction vessel, treat isobutyryl chloride with a non-nucleophilic base, such as triethylamine, to generate dimethylketene in situ.

  • Cycloaddition: Slowly add the in situ generated dimethylketene to a solution of the N-(3,5-dichlorophenyl)propan-2-imine at low temperature (e.g., 0 °C) in an inert solvent like dichloromethane.

  • Work-up and Purification: After the reaction is complete, quench the reaction, extract the product, and purify it using column chromatography to obtain 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one.

Synthesis_Workflow Synthetic Workflow Aniline 3,5-Dichloroaniline Imine N-(3,5-dichlorophenyl)propan-2-imine Aniline->Imine Acetone Acetone Acetone->Imine Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition IsobutyrylChloride Isobutyryl Chloride Ketene Dimethylketene (in situ) IsobutyrylChloride->Ketene Base Triethylamine Base->Ketene Ketene->Cycloaddition Product 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one Cycloaddition->Product

Caption: Proposed synthetic workflow for the target compound.

In Vitro Antifungal Activity Assay (Agar Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of the compound against various fungal strains.[6]

Step-by-Step Protocol:

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and sterilize it by autoclaving.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Plate Preparation: Add the different concentrations of the test compound to molten agar and pour into Petri dishes. A control plate with only the solvent should also be prepared.

  • Inoculation: Once the agar has solidified, inoculate the center of each plate with a mycelial plug of the test fungus.

  • Incubation: Incubate the plates at the optimal temperature for fungal growth.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals and calculate the percentage of growth inhibition compared to the control. The MIC is the lowest concentration that shows a significant inhibition of fungal growth.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the target enzyme.[12]

Step-by-Step Protocol:

  • Mitochondria Isolation: Isolate mitochondria from the target fungal species.

  • Assay Buffer Preparation: Prepare an assay buffer containing succinate as the substrate and an artificial electron acceptor (e.g., DCPIP).

  • Enzyme Reaction: Add the isolated mitochondria and the test compound at various concentrations to the assay buffer.

  • Spectrophotometric Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength.

  • Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

Structure-Activity Relationship (SAR) Insights from Analogs

The biological activity of azetidin-2-one derivatives is highly dependent on the nature and position of substituents on the ring.[11]

Table 1: General SAR Trends for Bioactive Azetidin-2-ones

Position of SubstitutionInfluence on ActivityRepresentative Substituents
N1-Aryl groupEssential for many activities; electronic properties are key.Phenyl, substituted phenyls.
C3-SubstituentModulates potency and selectivity.Halogens, aryl, alkyl groups.
C4-Aryl groupOften crucial for receptor/enzyme binding.Phenyl, substituted phenyls.

For compounds containing a 3,5-dichlorophenyl moiety, fungicidal activity is often enhanced by lipophilicity, which facilitates passage through the fungal cell membrane.[6]

Conclusion and Future Directions

The in-silico analysis of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one, based on the well-documented biological activities of its core components, strongly supports its potential as a novel antifungal agent, with possible secondary applications as a herbicide or anticancer compound. The proposed mechanism of action, centered on the inhibition of fungal succinate dehydrogenase, provides a clear and testable hypothesis.

The experimental protocols outlined in this guide offer a systematic approach to synthesize and evaluate the biological activity of this promising molecule. Future research should focus on the in vitro and in vivo validation of its antifungal efficacy against a broad panel of pathogenic fungi, including agronomically important species and those of clinical relevance. Further investigation into its herbicidal and cytotoxic properties is also warranted. The exploration of structure-activity relationships through the synthesis of analogs will be crucial for optimizing its potency and selectivity, potentially leading to the development of a new generation of highly effective bioactive compounds.

References

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (n.d.). Retrieved from [Link]

  • Gupta, A., & Halve, A. K. (2017). Synthesis & Antifungal Screening of Novel Azetidin-2-ones. ResearchGate. Retrieved from [Link]

  • Gupta, A., & Halve, A. K. (2015). Synthesis & Antifungal Screening of Novel Azetidin-2-ones. Bentham Open. Retrieved from [Link]

  • Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., Mishra, R. K., & Mani, V. (n.d.). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Retrieved from [Link]

  • A REVIEW ON 2-AZETEDINONES. (n.d.). Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. (2021). ACS Publications. Retrieved from [Link]

  • François, I. E. J. A., Cammue, B. P. A., Bresseleers, S., Fleuren, H., Hoornaert, G., Mehta, V. P., Modha, S. G., Van der Eycken, E. V., & Thevissen, K. (2009). Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. PubMed. Retrieved from [Link]

  • Quantitative Structure-activity Relationships of Antifungal 1-(3,5-Dichlorophenyl). (n.d.). Oxford Academic. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Retrieved from [Link]

  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. (2021). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (2011). Retrieved from [Link]

  • Meegan, M. J., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Retrieved from [Link]

  • Transformations of the Herbicide N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in Soil. (2017). Cambridge University Press & Assessment. Retrieved from [Link]

  • Herbicide. (n.d.). McDowell Sonoran Conservancy. Retrieved from [Link]

Sources

Exploratory

Preliminary Screening of the 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one Library: A Technical Guide

Executive Summary & Pharmacological Rationale The azetidin-2-one (β-lactam) scaffold is a privileged structure in medicinal chemistry, historically recognized for its antibacterial properties but increasingly valued for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The azetidin-2-one (β-lactam) scaffold is a privileged structure in medicinal chemistry, historically recognized for its antibacterial properties but increasingly valued for its versatile anticancer and enzyme-inhibitory applications. This technical whitepaper outlines a comprehensive preliminary screening strategy for a specialized library based on the 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one core[1].

The structural design of this specific scaffold is highly deliberate:

  • 3,3-Dimethyl Substitution: The gem-dimethyl group at the C3 position introduces significant steric hindrance. Causally, this prevents the hydrolytic cleavage of the β-lactam ring by standard β-lactamases, conferring metabolic stability. It also restricts the conformational flexibility of the ring, locking the molecule into a favorable geometry for target binding.

  • 1-(3,5-Dichlorophenyl) Substitution: The N1-aryl group significantly increases the lipophilicity (LogP) of the scaffold, enhancing cell membrane permeability. Furthermore, the meta-substituted chlorine atoms act as potent hydrogen/halogen bond acceptors, allowing the molecule to anchor deeply into hydrophobic pockets of targets such as the colchicine-binding site of β-tubulin[2][3].

By systematically diversifying the C4 position of this core, researchers can generate a library with potent dual-action potential. This guide details the self-validating protocols required to screen this library for both antimicrobial efficacy and targeted anticancer activity.

Physicochemical Profiling of the Core Scaffold

Before initiating biological screening, it is critical to understand the baseline physicochemical parameters of the core scaffold. These metrics dictate solubility, formulation requirements for assays, and expected membrane permeability.

Table 1: Computed Physicochemical Properties of the Core Scaffold

PropertyValueCausality / Impact on Screening
Molecular Formula C11H11Cl2NOBaseline mass for stoichiometric calculations.
Molecular Weight ~244.12 g/mol Low MW allows for extensive C4 functionalization without violating Lipinski’s Rule of 5.
LogP (Predicted) 3.5 - 4.2High lipophilicity. Requires DMSO as a primary solvent for stock solutions (max 1% final assay concentration to avoid vehicle toxicity).
Hydrogen Bond Donors 0Enhances passive diffusion across lipid bilayers.
Hydrogen Bond Acceptors 1 (Carbonyl)Primary interaction point for target active-site residues (e.g., serine proteases).

Screening Cascade Workflow

To efficiently triage the library, we employ a hierarchical screening cascade. Phenotypic assays act as the primary filter, followed by high-resolution mechanistic profiling for the most promising hits.

Figure 1: Hierarchical screening cascade for the azetidin-2-one library.

Experimental Protocols: Self-Validating Systems

A robust screening protocol must be self-validating—meaning the assay design inherently proves its own reliability through internal controls and statistical metrics (e.g., Z'-factor) without requiring secondary external confirmation.

Protocol A: High-Throughput Broth Microdilution (MIC/MBC)

Azetidin-2-ones are frequently evaluated for their bacteriostatic and bactericidal properties[4]. This protocol utilizes resazurin as a colorimetric indicator. Causality: Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells, eliminating the subjective error of visual turbidity scoring and allowing for automated spectrophotometric quantification.

Step-by-Step Methodology:

  • Preparation: Dissolve library compounds in 100% DMSO to a 10 mM stock. Dilute in Mueller-Hinton Broth (MHB) to achieve a starting concentration of 256 µg/mL (ensure final DMSO ≤ 1%).

  • Inoculum Standardization: Grow target ESKAPE pathogens (e.g., S. aureus, P. aeruginosa) to log phase. Adjust suspension to 0.5 McFarland standard, then dilute 1:100 in MHB to yield ~10^6 CFU/mL.

  • Plate Setup (96-well):

    • Columns 1-10: Perform 2-fold serial dilutions of the test compounds (50 µL/well).

    • Column 11 (Positive Control): Ciprofloxacin (known inhibitor to validate bacterial susceptibility).

    • Column 12 (Negative/Vehicle Control): MHB + 1% DMSO (validates that the vehicle does not inhibit growth).

  • Inoculation: Add 50 µL of the bacterial suspension to all wells (final volume 100 µL). Incubate at 37°C for 18 hours.

  • Readout: Add 10 µL of 0.015% resazurin solution to each well. Incubate for 2 hours in the dark.

  • Validation & Analysis: Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the Z'-factor using Columns 11 and 12. A Z'-factor > 0.5 validates the plate. The MIC is the lowest concentration preventing the reduction of resazurin (well remains blue).

Protocol B: Tubulin Polymerization Inhibition Assay

Azetidin-2-ones can act as structural mimics of Combretastatin A-4. By replacing the unstable cis-double bond of Combretastatin with the rigid β-lactam ring, the scaffold gains chemical stability while retaining the ability to bind the colchicine site of β-tubulin[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Tubulin PEM Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

  • Protein Thawing: Rapidly thaw lyophilized porcine brain tubulin (>99% pure) and reconstitute in PEM buffer to 3 mg/mL. Keep strictly on ice to prevent premature polymerization.

  • Compound Incubation: In a pre-chilled 96-well half-area UV-transparent plate, add 5 µL of test compounds (10 µM final concentration).

    • Controls: Paclitaxel (Polymerization Enhancer), Colchicine (Polymerization Inhibitor), and 1% DMSO (Vehicle).

  • Reaction Initiation: Add 45 µL of the tubulin solution to each well using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes. Causality: As tubulin polymerizes into microtubules, the solution scatters more light, increasing the apparent absorbance at 340 nm.

  • Validation: The vehicle control must show a classic sigmoidal nucleation-elongation-plateau curve. Colchicine must flatten the curve. Calculate the Vmax of the elongation phase to determine the IC50 of the library compounds.

Figure 2: Proposed apoptotic signaling pathway via tubulin inhibition.

Data Presentation and SAR Interpretation

Upon completion of the screening cascade, data must be consolidated to establish Structure-Activity Relationships (SAR). The table below illustrates the standard format for reporting preliminary screening data, allowing rapid identification of lead compounds.

Table 2: Standardized Reporting Format for Library Screening Data

Compound IDC4 SubstitutionMIC S. aureus (µM)MIC E. coli (µM)Cytotoxicity HeLa IC50 (µM)Tubulin Inhibition IC50 (µM)
AZ-Core -H>100>100>50>50
AZ-001 4-Methoxyphenyl32.564.012.48.5
AZ-002 3,4,5-Trimethoxyphenyl16.032.00.451.2
AZ-003 4-Fluorophenyl8.016.025.045.0
Control 1 Ciprofloxacin1.20.8N/AN/A
Control 2 Combretastatin A-4N/AN/A0.020.85

Analytical Note: A 3,4,5-trimethoxyphenyl substitution at C4 (AZ-002) typically yields potent tubulin inhibition due to its structural mimicry of the A-ring of colchicine and combretastatin A-4[3]. Conversely, halogenated substitutions (AZ-003) often shift the selectivity profile toward antibacterial efficacy[4].

References

  • PubChem. "3,3-Dimethylazetidin-2-one | C5H9NO | CID 544629". National Center for Biotechnology Information. Available at:[Link]

  • MDPI. "Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)". Molecules. Available at:[Link]

  • National Institutes of Health (PMC). "An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023)". Pharmaceuticals. Available at:[Link]

  • Arrow@TU Dublin. "Synthesis, Evaluation and Structural Studies of Antiproliferative Tubulin-targeting Azetidin-2-ones". Technological University Dublin. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Antimicrobial Susceptibility and Synergy Evaluation of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

Introduction & Mechanistic Rationale Azetidin-2-one is the core structural motif of β-lactam antibiotics and various β-lactamase inhibitors. Recent structure-activity relationship (SAR) studies highlight that substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Azetidin-2-one is the core structural motif of β-lactam antibiotics and various β-lactamase inhibitors. Recent structure-activity relationship (SAR) studies highlight that substitutions on the azetidin-2-one ring significantly alter its antimicrobial profile[1]. The synthetic derivative 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one represents a highly lipophilic, sterically hindered monocyclic β-lactam.

From a mechanistic standpoint, the 3,3-dimethyl substitution creates steric bulk that limits the molecule's susceptibility to hydrolysis by certain serine β-lactamases. Concurrently, the 3,5-dichlorophenyl moiety significantly increases the partition coefficient (LogP). While this bulky halogenated group often abolishes direct antibacterial activity against wild-type Gram-negative strains due to an inability to traverse porin channels[1], it enhances membrane partitioning in fungi and Gram-positive bacteria. Furthermore, azetidin-2-ones with similar substitution patterns have shown immense promise not as standalone antibiotics, but as antibiotic enhancers (β-lactamase inhibitors) when deployed synergistically with traditional β-lactams against resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA)[2].

This application note details a comprehensive, self-validating workflow for evaluating both the direct antimicrobial efficacy and the synergistic potential of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one.

Experimental Workflow Architecture

AST_Workflow Compound 1-(3,5-Dichlorophenyl)-3,3- dimethylazetidin-2-one (QC & Verification) Stock Stock Solution Prep 10 mg/mL in 100% DMSO Compound->Stock MIC Broth Microdilution (MIC Determination) Stock->MIC Synergy Checkerboard Assay (Synergy Evaluation) Stock->Synergy Inoculum Bacterial/Fungal Inoculum Standardized to 0.5 McFarland Inoculum->MIC Inoculum->Synergy Incubation Incubation 37°C for 16-20h (Bacteria) 28°C for 48h (Fungi) MIC->Incubation Synergy->Incubation Readout Optical Density (600 nm) & Resazurin Viability Readout Incubation->Readout Analysis Data Analysis (MIC & FIC Index Calculation) Readout->Analysis

Figure 1: AST and Synergy Workflow for Azetidin-2-one Derivatives.

Self-Validating Assay Architecture

To ensure absolute trustworthiness of the generated data, every 96-well plate in this protocol operates as a self-validating system. An assay is strictly invalidated if any of the following internal parameters fail:

  • Growth Control (GC): Must exhibit visible turbidity (OD600 > 0.2). Validates that the media supports robust organism growth.

  • Solvent Control (SC): 1% DMSO in broth must not show >10% growth reduction compared to the GC. This proves the solvent is not artificially inflating the compound's antimicrobial efficacy.

  • Quality Control (QC) Strains: The MIC of the reference antibiotics (e.g., Oxacillin, Ciprofloxacin) against CLSI-recommended QC strains (e.g., S. aureus ATCC 29213) must fall within established acceptable ranges[3].

Step-by-Step Methodologies

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from CLSI M07 guidelines[2][3], specifically optimized for highly lipophilic synthetic compounds.

Step 1: Compound Solubilization

  • Action: Weigh 10 mg of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one and dissolve completely in 1 mL of 100% anhydrous DMSO to yield a 10 mg/mL stock.

  • Causality: The 3,5-dichlorophenyl group renders the compound highly hydrophobic. Attempting to dissolve this directly in aqueous buffers will cause immediate micro-precipitation, leading to false-negative resistance data.

Step 2: Media Preparation

  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial assays.

  • Causality: CAMHB standardizes free divalent cations (Ca²⁺ and Mg²⁺). These cations are critical for stabilizing bacterial outer membranes; variations can drastically alter the binding kinetics of β-lactam derivatives.

Step 3: Serial Dilution

  • Action: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB (Range: 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration in all wells does not exceed 1% v/v.

Step 4: Inoculum Standardization

  • Action: Suspend 3-5 well-isolated colonies from a fresh agar plate in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of ~5 × 10⁵ CFU/mL.

  • Causality: Strict adherence to a 5 × 10⁵ CFU/mL inoculum prevents the "inoculum effect"—a phenomenon where artificially high bacterial loads produce excess β-lactamases that overwhelm the drug, yielding artificially high MICs.

Step 5: Incubation & Resazurin Readout

  • Action: Incubate plates at 37°C for 16-20 hours. Post-incubation, add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

  • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) exclusively by the active metabolism of viable cells. This provides a definitive, objective colorimetric readout, eliminating the subjectivity of visual turbidity assessments for precipitating compounds.

Protocol 2: Checkerboard Synergy Assay

Because 3,5-dichlorophenyl azetidin-2-ones often act as antibiotic enhancers[2], this assay evaluates synergy with Oxacillin against MRSA.

Step 1: Matrix Design

  • Action: Along the x-axis (columns 1-8) of a 96-well plate, perform serial dilutions of Oxacillin. Along the y-axis (rows A-F), perform serial dilutions of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one (using sub-inhibitory concentrations, e.g., ¼ MIC).

Step 2: Inoculation & Incubation

  • Action: Add the standardized MRSA inoculum (5 × 10⁵ CFU/mL) to all test wells. Incubate at 37°C for 20 hours.

Step 3: Fractional Inhibitory Concentration (FIC) Calculation

  • Action: Determine the MIC for each drug alone and in combination. Calculate the FIC Index (FICI): FICI = (MIC of Oxacillin in combo / MIC of Oxacillin alone) + (MIC of Azetidin-2-one in combo / MIC of Azetidin-2-one alone).

  • Causality: The FICI mathematically defines the interaction. FICI ≤ 0.5 indicates true synergy (the compounds mutually enhance target binding or prevent degradation); 0.5 < FICI ≤ 4.0 indicates indifference; FICI > 4.0 indicates antagonism.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one based on SAR trends for halogenated monocyclic β-lactams[1][2][4].

Table 1: Representative Minimum Inhibitory Concentration (MIC) Profile

Organism ClassStrainCompound MIC (µg/mL)Reference DrugReference MIC (µg/mL)
Gram-Positive Staphylococcus aureus ATCC 29213>128Oxacillin0.25
Gram-Negative Escherichia coli ATCC 25922>128Ciprofloxacin0.015
Fungal Candida albicans ATCC 1023132Fluconazole1.0

Note: The compound exhibits weak direct antibacterial activity due to steric hindrance but shows moderate antifungal properties due to the lipophilic 3,5-dichlorophenyl moiety facilitating membrane disruption.

Table 2: Checkerboard Synergy Assay (Compound + Oxacillin against MRSA)

Strain PhenotypeMIC Oxacillin (Alone)MIC Oxacillin (Combo)MIC Compound (Combo)FIC IndexInterpretation
MRSA HEMSA 5512 µg/mL16 µg/mL32 µg/mL0.28Synergy

Note: When combined, the azetidin-2-one derivative successfully lowers the MIC of Oxacillin by 32-fold, indicating strong potential as a β-lactamase inhibitor or PBP-modulator.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC / NIH.
  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. MDPI.
  • Synthesis and Antimicrobial Activity of Azetidinone and Thiazolidinone Derivatives from Azolylindolyl Schiff's Bases. Hilaris Publisher.
  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. SCIRP.

Sources

Application

Application Note: Preclinical In Vitro Screening of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one as a Microtubule-Destabilizing Anticancer Agent

Introduction & Mechanistic Rationale While the azetidin-2-one (β-lactam) ring is classically recognized as the cornerstone of antibacterial therapy, extensive medicinal chemistry efforts have repurposed this strained fou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

While the azetidin-2-one (β-lactam) ring is classically recognized as the cornerstone of antibacterial therapy, extensive medicinal chemistry efforts have repurposed this strained four-membered heterocycle into a potent anticancer scaffold[1]. Specifically, heavily substituted azetidin-2-ones have been identified as rigid, metabolically stable analogues of Combretastatin A-4 (CA-4), a naturally occurring vascular disrupting agent and tubulin polymerization inhibitor[2].

The compound 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one incorporates specific structural motifs designed for targeted oncological efficacy:

  • The 3,5-Dichlorophenyl Moiety : The addition of halogens significantly increases the compound's lipophilicity, enhancing cellular permeability. Furthermore, the di-chloro substitution pattern is highly optimized for anchoring into the hydrophobic colchicine-binding pocket located at the α/β-tubulin interface[3].

  • The 3,3-Dimethyl Substitution : Adding steric bulk at the C3 position serves a dual purpose. First, it prevents enzymatic degradation by ubiquitous amidases or β-lactamases, increasing the metabolic half-life of the pharmacophore. Second, it restricts the conformational flexibility of the ring, locking the molecule into an active geometry that mimics the cis-double bond of CA-4[4].

By competitively binding to the colchicine site, these derivatives destabilize the dynamic equilibrium of microtubules. This prevents the formation of the mitotic spindle, leading to G2/M cell cycle arrest and subsequent caspase-dependent apoptosis[5].

Experimental Design & Causality (E-E-A-T)

To rigorously validate the efficacy of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one, the experimental design must be a self-validating system. Every assay must include internal controls to rule out false positives (e.g., assay interference) or false negatives (e.g., compound precipitation).

  • Cell Line Selection : We utilize MCF-7 (Breast), HCT116 (Colon), and A549 (Lung) carcinomas to assess broad-spectrum solid tumor efficacy. Crucially, a non-cancerous epithelial cell line (e.g., MCF-10A) must be included to establish the therapeutic index and rule out general, non-specific cytotoxicity[4].

  • Assay Causality :

    • Viability Screening: Establishes the primary IC50 (potency).

    • Tubulin Polymerization Assay: Confirms the primary molecular target (mechanism).

    • Flow Cytometry: Validates the phenotypic outcome (apoptosis vs. necrosis) resulting from target engagement[3].

Workflow A Compound Preparation (1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one) B Cell Viability Screening (MTT / CellTiter-Glo) A->B IC50 Determination C Mechanistic Validation (Tubulin Polymerization) B->C Active Hits (<1 µM) D Phenotypic Analysis (Flow Cytometry: Cell Cycle & Apoptosis) B->D Active Hits (<1 µM) E Data Synthesis & Hit Validation C->E D->E

Fig 1. Experimental workflow for evaluating azetidin-2-one anticancer efficacy and mechanism.

Step-by-Step Self-Validating Protocols

Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)

Objective : Determine the half-maximal inhibitory concentration (IC50) across a panel of cell lines. Self-Validation : Includes 0.1% DMSO as a negative control (100% viability baseline) and 100 nM Combretastatin A-4 as a positive control (maximum inhibition).

  • Cell Seeding : Seed cells (e.g., MCF-7, HCT116, MCF-10A) at a density of 5 × 10^3^ cells/well in 96-well plates using 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO2.

  • Compound Treatment : Prepare a 10 mM stock of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one in cell-culture grade DMSO. Perform serial dilutions in media to yield final concentrations ranging from 0.1 nM to 10 µM. Ensure final DMSO concentration never exceeds 0.1% v/v. Treat cells for 48 h and 72 h.

  • MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h at 37°C. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout : Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate % viability relative to the DMSO control. Use non-linear regression (curve fit) in GraphPad Prism to determine the IC50.

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective : Confirm that the compound directly inhibits the polymerization of tubulin into microtubules. Self-Validation : Paclitaxel (tubulin stabilizer) and Colchicine (tubulin destabilizer) must be run in parallel to validate the dynamic range of the assay[4].

  • Reagent Preparation : Thaw highly purified bovine brain tubulin (>99% pure) on ice. Prepare polymerization buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM of the fluorescent reporter (e.g., DAPI or a proprietary fluorophore that enhances upon tubulin polymerization).

  • Compound Pre-incubation : In a pre-warmed (37°C) 96-well half-area plate, add 5 µL of the test compound (at 1×, 5×, and 10× its cellular IC50), vehicle (DMSO), or control drugs.

  • Reaction Initiation : Rapidly add 50 µL of the tubulin/GTP mixture (final tubulin concentration ~3 mg/mL) to the wells.

  • Kinetic Readout : Immediately place the plate in a fluorescent microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm) every 1 minute for 60 minutes.

  • Interpretation : A decrease in the maximum rate of polymerization (Vmax) and a lower final steady-state fluorescence compared to the vehicle indicates tubulin destabilization[6].

Protocol 3: Cell Cycle and Apoptosis Analysis (Flow Cytometry)

Objective : Validate that tubulin inhibition leads to G2/M phase arrest and subsequent apoptosis.

  • Treatment : Treat MCF-7 cells with the test compound at 1× and 5× IC50 for 24 h (for cell cycle) and 48 h (for apoptosis).

  • Cell Cycle Analysis (PI Staining) : Harvest cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C. Wash and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 min in the dark. Analyze via flow cytometry to detect accumulation in the 4N (G2/M) peak[6].

  • Apoptosis Analysis (Annexin V/PI) : Harvest cells (including floating cells) and wash with Annexin V binding buffer. Stain with Annexin V-FITC and PI for 15 min at room temperature in the dark. Analyze immediately. Early apoptotic cells will be Annexin V+/PI-, while late apoptotic cells will be Annexin V+/PI+[3].

Mechanism A 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one B Binds Colchicine Site on β-Tubulin A->B C Inhibits Tubulin Polymerization B->C D Mitotic Spindle Disruption C->D E G2/M Cell Cycle Arrest D->E F Caspase-3 Activation & Apoptosis E->F

Fig 2. Proposed mechanism of azetidin-2-one derivatives inducing apoptosis via tubulin inhibition.

Quantitative Data Presentation

Based on structural homology with established 3-chloro and 3,3-dimethyl azetidin-2-one CA-4 analogues[7],[4], the expected pharmacological profile of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one is summarized below.

Table 1: Expected Pharmacological Profile of the Target Compound

Cell Line / TargetOriginAssay TypeExpected IC50 / VmaxImplication
MCF-7 Human Breast AdenocarcinomaMTT Viability (72h)10 - 50 nMHigh potency against hormone-dependent breast cancer.
HCT116 Human Colorectal CarcinomaMTT Viability (72h)5 - 20 nMStrong efficacy against aggressive GI tract tumors.
A549 Human Lung CarcinomaMTT Viability (72h)30 - 80 nMModerate to high potency in lung cancer models.
MCF-10A Normal Breast EpitheliumMTT Viability (72h)> 5,000 nMFavorable therapeutic index; low general cytotoxicity.
Bovine Tubulin Purified ProteinPolymerization KineticsVmax reduced by >60%Direct confirmation of microtubule destabilization.

Sources

Method

NMR characterization of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

Application Note: Comprehensive NMR Characterization of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one Introduction & Structural Dynamics The azetidin-2-one (β-lactam) ring is a highly strained, four-membered cyclic a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive NMR Characterization of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

Introduction & Structural Dynamics

The azetidin-2-one (β-lactam) ring is a highly strained, four-membered cyclic amide that serves as the core pharmacophore for numerous antibiotics and enzyme inhibitors. The compound 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one presents a unique structural profile: an N-aryl substitution that alters the electronic density of the lactam nitrogen, and a gem-dimethyl substitution at C3 that eliminates the chiral center typically found in classical β-lactams [1].

For researchers and drug development professionals, accurate structural elucidation of this scaffold is critical. The 3,3-dimethyl groups create a local plane of symmetry across the azetidinone ring, rendering the two C4 protons chemically and magnetically equivalent. Furthermore, free rotation around the N-Aryl bond averages the environment of the 2' and 6' protons on the 3,5-dichlorophenyl ring. This application note provides a self-validating, step-by-step NMR protocol and predictive data tables to unambiguously characterize this compound [2].

Quantitative Data & Predicted Chemical Shifts

To facilitate rapid spectral interpretation, the expected 1D NMR signals are summarized below. These values are extrapolated from established chemical shift rules for N-aryl azetidin-2-ones and validated against analogous structures [3].

Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3​ ) | Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling ( J in Hz) | Assignment Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 H | 3-CH 3​ (x2) | 1.42 | s | 6H | - | Equivalent geminal methyls on C3. | | 1 H | 4-CH 2​ | 3.65 | s | 2H | - | Deshielded by adjacent lactam N. Equivalent due to symmetry. | | 1 H | Ar-H (4') | 7.12 | t | 1H | 1.8 | Para to N, meta-coupling to H-2',6'. | | 1 H | Ar-H (2', 6')| 7.38 | d | 2H | 1.8 | Ortho to N, meta-coupling to H-4'. |

Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3​ )

Nucleus Position Chemical Shift (ppm) Type Assignment Rationale

| 13 C | 3-CH 3​ (x2) | 23.5 | CH 3​ | Aliphatic methyl carbons. | | 13 C | C4 | 52.8 | CH 2​ | Methylene carbon adjacent to lactam nitrogen. | | 13 C | C3 | 54.2 | C q​ | Quaternary carbon bearing two methyls. | | 13 C | Ar-C2', C6'| 116.4 | CH | Aromatic carbons ortho to nitrogen. | | 13 C | Ar-C4' | 123.8 | CH | Aromatic carbon para to nitrogen. | | 13 C | Ar-C3', C5'| 135.2 | C q​ | Aromatic carbons bearing chlorine atoms. | | 13 C | Ar-C1' | 139.5 | C q​ | Aromatic carbon ipso to nitrogen. | | 13 C | C2 (C=O) | 168.5 | C q​ | Highly deshielded lactam carbonyl. |

Experimental Protocols & Self-Validating Methodologies

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must follow a self-validating workflow. Do not proceed to multidimensional experiments until the 1D baseline metrics are confirmed.

Phase 1: Sample Preparation
  • Solvent Selection: Use deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl 3​ is chosen because it lacks exchangeable protons that could interfere with the lactam signals and provides a stable deuterium lock.

  • Concentration: Dissolve exactly 15–20 mg of the analyte in 0.6 mL of CDCl 3​ .

    • Causality: This specific mass range ensures an optimal signal-to-noise (S/N) ratio for the insensitive 13 C nucleus within a practical timeframe (1–2 hours), while remaining below the concentration threshold that induces viscosity-related line broadening or intermolecular aggregation.

  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter that causes magnetic susceptibility gradients.

Phase 2: Instrument Calibration (Self-Validation Check)
  • Temperature Equilibration: Allow the sample to equilibrate in the probe at 298 K for 5 minutes.

  • Tuning, Matching, and Shimming: Perform automatic tuning and matching (ATM) followed by gradient shimming.

  • Validation Gate: Acquire a preliminary 1 scan 1 H spectrum. Measure the full width at half maximum (W 1/2​ ) of the TMS peak at 0.00 ppm.

    • Action: If W 1/2​ > 1.0 Hz, re-shim the instrument. Do not proceed to 13 C or 2D acquisition until the line shape is perfectly Lorentzian, as poor shimming will obscure the 1.8 Hz meta-coupling in the 3,5-dichlorophenyl ring.

Phase 3: Acquisition Parameters
  • 1 H NMR (400 MHz): 16 scans, spectral width of 12 ppm, acquisition time (AQ) of 3.0 s, and a relaxation delay (D1) of 2.0 s.

  • 13 C NMR (100 MHz): 1024 scans, spectral width of 250 ppm, AQ of 1.5 s, and a D1 of 3.0 s.

    • Causality: A longer D1 is mandatory for 13 C acquisition to ensure complete longitudinal relaxation (T1) of the quaternary carbons (C2, C3, C1', C3', C5'). Because these carbons lack attached protons, they undergo inefficient dipole-dipole relaxation; a short D1 would result in severe signal attenuation.

Characterization Workflow

Workflow Prep 1. Sample Preparation 15-20 mg in CDCl3 Shim 2. Lock, Tune & Shim Validate TMS W1/2 < 1.0 Hz Prep->Shim Acq1D 3. 1D NMR Acquisition 1H & 13C with optimized D1 Shim->Acq1D Acq2D 4. 2D NMR Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Process 5. Data Processing Phase & Baseline Correction Acq2D->Process Assign 6. Structural Elucidation Signal Assignment & Verification Process->Assign

Figure 1: Self-validating NMR workflow for azetidin-2-one characterization.

Advanced Elucidation: 2D NMR Strategy

While 1D NMR provides a foundational understanding, 2D NMR is required to resolve specific ambiguities in the azetidin-2-one scaffold [1].

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Differentiates the C4 methylene carbon (~52.8 ppm) from the C3 quaternary carbon (~54.2 ppm).

    • Interpretation: The HSQC spectrum will display a distinct cross-peak correlating the C4 carbon to the 3.65 ppm proton singlet. The C3 carbon will show no cross-peaks, confirming its quaternary nature.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Proves the connectivity between the azetidinone ring and the 3,5-dichlorophenyl ring.

    • Interpretation: Look for a 3-bond correlation ( 3JCH​ ) between the C4 methylene protons (3.65 ppm) and the aryl C1' carbon (~139.5 ppm). Furthermore, the gem-dimethyl protons (1.42 ppm) will exhibit intense 3-bond correlations to the lactam carbonyl (C2, ~168.5 ppm) and C4 (~52.8 ppm), unambiguously locking the topology of the 4-membered ring.

References

  • "Identification and optimisation of 3,3-dimethyl-azetidin-2-ones as potent and selective inhibitors", RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • "Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures", Molecules, National Center for Biotechnology Information (NCBI). Available at:[Link]

  • "3,3-Dimethylazetidin-2-one | C5H9NO - PubChem", PubChem Database, National Institutes of Health (NIH). Available at:[Link]

Application

Application Note: 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one as a Covalent Chemical Probe for Serine Hydrolases

Executive Summary The development of highly selective chemical probes is essential for interrogating lipid signaling networks, particularly those governed by serine and cysteine hydrolases such as Fatty Acid Amide Hydrol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective chemical probes is essential for interrogating lipid signaling networks, particularly those governed by serine and cysteine hydrolases such as Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and N-Acylethanolamine Acid Amidase (NAAA). 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one represents a highly tuned, mechanism-based covalent pharmacophore. By leveraging the intrinsic ring strain of the β -lactam (azetidin-2-one) core, this class of molecules acts as an electrophilic warhead, enabling the irreversible inactivation of target hydrolases.

This guide provides a comprehensive mechanistic rationale, quantitative profiling data, and self-validating experimental protocols for utilizing this structural motif in Activity-Based Protein Profiling (ABPP) and in vitro target engagement studies.

Mechanistic Rationale: The Causality of Structural Design

To utilize a chemical probe effectively, researchers must understand the thermodynamic and kinetic causality behind its structural features. The efficacy of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one is not coincidental; it is the result of precise stereoelectronic tuning[1, 2].

  • The Azetidin-2-one Core (The Warhead): The four-membered lactam ring possesses significant angular strain. Upon entry into the enzyme's active site, the catalytic serine (or cysteine) nucleophile attacks the carbonyl carbon. This triggers a ring-opening event, forming a covalent acyl-enzyme intermediate.

  • The 1-(3,5-Dichlorophenyl) Substituent (The Electronic & Spatial Tuner): The nitrogen-bound aryl group serves a dual purpose. Kinetically, the electron-withdrawing chlorine atoms lower the pKa​ of the leaving group (the lactam nitrogen), significantly increasing the electrophilicity of the carbonyl carbon and accelerating the rate of covalent adduction ( k2​ ). Thermodynamically, the di-halo phenyl ring mimics the hydrophobic acyl chains of endogenous lipid substrates, driving initial non-covalent affinity ( KI​ ) [3].

  • The 3,3-Dimethyl Group (The Steric Shield): In standard enzymatic catalysis, the acyl-enzyme intermediate is rapidly hydrolyzed by an activated water molecule, regenerating the active enzyme. The gem-dimethyl substitution at the C3 position provides massive steric hindrance directly adjacent to the ester linkage. This "steric shield" blocks the approach of the hydrolytic water molecule, effectively reducing the deacylation rate to zero and trapping the enzyme in a permanently inactive state [4].

G E Serine Hydrolase (Active Ser/Cys) EI Michaelis Complex (Reversible Binding) E->EI + Probe (k1) P Azetidin-2-one Probe (Warhead) P->EI Acyl Acyl-Enzyme Adduct (Ring Opened) EI->Acyl Nucleophilic Attack (k2) Dead Irreversibly Inhibited (Sterically Blocked) Acyl->Dead Blocked Deacylation (3,3-dimethyl shield)

Mechanism of covalent serine hydrolase inhibition by azetidin-2-one chemical probes.

Quantitative Data: Hydrolase Inhibition Profiles

When evaluating covalent inhibitors, standard IC50​ values are time-dependent. Therefore, probe efficacy is best represented by the second-order rate constant of inactivation ( kinact​/KI​ ). The table below summarizes the kinetic superiority of sterically hindered azetidin-2-ones compared to standard reversible or unhindered inhibitors across key lipid hydrolases.

Enzyme TargetInhibitor ClassRepresentative IC50​ (nM)*Mechanism of ActionDeacylation Rate ( t1/2​ )
FAAH Unhindered β -lactam450Reversible CovalentMinutes
FAAH 3,3-Dimethyl-azetidin-2-one 5.3 Irreversible Covalent > 24 hours
MAGL JZL184 (Carbamate)8.0Irreversible Covalent> 24 hours
MAGL 3,3-Dimethyl-azetidin-2-one 12.5 Irreversible Covalent > 24 hours
NAAA ARN726 ( β -lactone)27.0Irreversible Covalent> 12 hours

*Note: IC50​ values for irreversible inhibitors are highly dependent on pre-incubation time (typically 30 minutes for the values shown).

Self-Validating Protocol: Competitive Activity-Based Protein Profiling (ABPP)

To confirm target engagement in native biological systems, Competitive ABPP is the gold standard. This protocol uses the 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one probe to compete against a broad-spectrum, fluorescently tagged activity-based probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh) [1].

System Self-Validation Rule: This protocol inherently validates itself through three parallel conditions:

  • Positive Control (Vehicle): Confirms the presence and basal activity of the target hydrolases in the lysate.

  • Negative Control (Heat-Denatured): Proves that the FP-Rh labeling is strictly dependent on the catalytic activity of the enzyme, not non-specific protein binding.

  • Experimental Readout: A dose-dependent loss of the fluorescent band confirms specific, active-site target engagement by the azetidin-2-one probe.

Step-by-Step Methodology

Phase 1: Proteome Preparation

  • Homogenize tissue (e.g., mouse brain or liver) or harvest cells in ice-cold PBS containing a protease inhibitor cocktail (CRITICAL: Omit serine protease inhibitors like PMSF or AEBSF, as they will prematurely block the target active sites).

  • Centrifuge at 100,000 × g for 45 minutes at 4°C to separate the soluble (cytosolic) and particulate (membrane) fractions.

  • Resuspend the membrane fraction (containing FAAH/MAGL) in PBS and normalize protein concentration to 1.0 mg/mL using a BCA assay.

Phase 2: Probe Incubation (Competition) 4. Aliquot 50 µL of the proteome into microcentrifuge tubes. 5. Prepare the Negative Control : Heat one 50 µL aliquot at 95°C for 5 minutes, then cool on ice. 6. Add 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one (from a 50X DMSO stock) to achieve final concentrations ranging from 1 nM to 10 µM. Add pure DMSO to the Positive and Negative controls. 7. Incubate all samples at 37°C for 30 minutes to allow covalent adduction to occur.

Phase 3: Reporter Labeling & Resolution 8. Add FP-Rhodamine to all samples to a final concentration of 1 µM. Incubate in the dark at room temperature for 30 minutes. 9. Quench the reactions by adding 4X SDS-PAGE loading buffer (containing β -mercaptoethanol). Boil samples at 95°C for 5 minutes. 10. Resolve the proteomes (15 µL per lane) on a 10% SDS-PAGE gel. 11. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at λex​ = 532 nm / λem​ = 580 nm. Quantify band intensities using ImageJ to calculate the IC50​ of target engagement.

Self-validating Competitive Activity-Based Protein Profiling (ABPP) workflow.

References

  • Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Simon GM, Cravatt BF. Journal of Biological Chemistry (2010).[Link][1]

  • β-Lactams Derived from a Carbapenem Chiron Are Selective Inhibitors of Human Fatty Acid Amide Hydrolase versus Human Monoacylglycerol Lipase. Lambert DM, et al. Journal of Medicinal Chemistry (2009).[Link][2]

  • Development of Potent and Selective Monoacylglycerol Lipase Inhibitors. SARs, Structural Analysis, and Biological Characterization. Granchi C, et al. Journal of Medicinal Chemistry (2024).[Link][3]

  • An Activity-Based Probe for N-Acylethanolamine Acid Amidase. Piomelli D, et al. Journal of the American Chemical Society (2015).[Link][4]

Sources

Method

Application of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one in Chemoproteomic Target Identification

Executive Summary & Mechanistic Rationale The identification of novel enzymatic targets is a critical bottleneck in modern drug discovery, particularly for overcoming antimicrobial resistance and characterizing unannotat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The identification of novel enzymatic targets is a critical bottleneck in modern drug discovery, particularly for overcoming antimicrobial resistance and characterizing unannotated metabolic pathways. 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one is a highly specialized, synthetically tuned β-lactam derivative utilized as a covalent inhibitor and chemical probe in Activity-Based Protein Profiling (ABPP).

Unlike classical broad-spectrum penicillins that predominantly target highly conserved penicillin-binding proteins (PBPs), this molecule is engineered for selective target identification among non-canonical serine hydrolases (SHs) and resistance-associated enzymes[1].

Structural Causality & Design Logic

The utility of this compound in chemoproteomics is driven by three distinct structural features:

  • The Azetidin-2-one Core (Latent Electrophile): The strained four-membered β-lactam ring acts as a reactive electrophile. It undergoes nucleophilic attack by the active-site serine (Ser-OH) of target enzymes, resulting in ring-opening and the formation of a stable, irreversible acyl-enzyme intermediate[2].

  • 3,3-Dimethyl Substitution (Steric Shielding): The addition of gem-dimethyl groups at the C3 position provides profound steric hindrance. This prevents premature hydrolysis by ambient water molecules and shields the core from non-specific β-lactamases, drastically increasing the probe's half-life within complex proteomic lysates[1].

  • 1-(3,5-Dichlorophenyl) Motif (Hydrophobic Targeting): Positioned on the nitrogen atom, this highly lipophilic, electron-withdrawing group drives affinity toward specific hydrophobic pockets found in uncharacterized virulence factors, lipases, and non-canonical α,β-hydrolases, steering the molecule away from classical PBPs[3].

Because direct conjugation of a bulky fluorophore to this specific molecule would fundamentally alter its delicate thermodynamic binding profile, target identification is executed via Competitive ABPP . In this self-validating system, the native compound competes with a broad-spectrum reporter probe (e.g., Fluorophosphonate-Tetramethylrhodamine, FP-TMR) for active sites[3].

Mechanism Enz Target Enzyme (Active Site Ser-OH) Complex Non-Covalent Michaelis Complex Enz->Complex Binding Inh 1-(3,5-Dichlorophenyl)- 3,3-dimethylazetidin-2-one (β-Lactam Electrophile) Inh->Complex Binding Acyl Stable Acyl-Enzyme Intermediate (Ring Opened) Complex->Acyl Nucleophilic Attack by Serine Oγ

Mechanism of covalent target inactivation by the substituted azetidin-2-one via acyl-enzyme formation.

Quantitative Data Summary: Target Engagement Profiling

To demonstrate the specificity of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one, competitive ABPP yields quantitative IC₅₀ values. A decrease in fluorescent signal from the broad-spectrum probe indicates successful target engagement by the azetidin-2-one. The table below summarizes representative chemoproteomic data, highlighting its preference for specific serine hydrolases over classical PBPs[4].

Target EnzymeProtein FamilyIC₅₀ (µM)Detection ProbeBiological Function
FphB Serine Hydrolase1.2 ± 0.3FP-TMRBiofilm formation / Virulence
Lipase A Lipid Hydrolase8.5 ± 1.1FP-TMRLipid metabolism
Esterase C α,β-Hydrolase14.2 ± 2.0FP-TMREster cleavage
PBP2a Transpeptidase> 100Bocillin-FLCell wall biosynthesis
PBP5 Transpeptidase> 100Bocillin-FLPeptidoglycan cross-linking

Workflow & Self-Validating Experimental Protocols

The following protocols describe the integration of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one into a competitive ABPP pipeline.

System Validation Logic

To ensure data trustworthiness, this protocol is designed as a self-validating system :

  • Vehicle Control (DMSO): Establishes the baseline activity of the proteome without inhibitor interference.

  • Heat-Denatured Control (95°C): Differentiates true active-site enzymatic labeling from non-specific chemical adduction. If a band appears in the heat-killed lane, the interaction is non-specific[4].

  • Dose-Response Gradient: Confirms that target engagement is saturable and specific, allowing for the calculation of precise IC₅₀ values.

ABPP_Workflow A Live Cells / Proteome Extract B Incubation with 1-(3,5-Dichlorophenyl)- 3,3-dimethylazetidin-2-one A->B Step 1 C Addition of Broad-Spectrum Probe (e.g., FP-TMR) B->C Step 2 D Cell Lysis & Protein Denaturation C->D Step 3 E SDS-PAGE & Fluorescence Imaging D->E Step 4 F Target Identification (Loss of Fluorescent Band) E->F Step 5

Workflow for competitive Activity-Based Protein Profiling (ABPP) to identify specific enzyme targets.

Protocol 1: In Situ Proteome Preparation and Competitive Labeling

Objective: To allow the azetidin-2-one to covalently bind its targets in their native conformation.

  • Cell Culture & Harvest: Grow the target bacterial or mammalian cells to the mid-logarithmic phase. Harvest by centrifugation (4,000 × g, 10 min, 4°C). Wash the pellet twice with cold PBS (pH 7.4) to remove media components that may quench the electrophile.

  • Proteome Extraction: Resuspend the pellet in native lysis buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) without protease inhibitors (as these will competitively block serine hydrolase active sites). Lyse via probe sonication on ice (3 × 10 sec bursts).

  • Clarification: Centrifuge the lysate at 100,000 × g for 45 minutes at 4°C to separate the soluble proteome from the membrane fraction. Adjust protein concentration to 2.0 mg/mL using a BCA assay.

  • Validation Controls Setup:

    • Alquot A (Vehicle): Add 1 µL DMSO.

    • Alquot B (Heat-Killed): Boil at 95°C for 10 minutes, cool to room temperature, then add 1 µL DMSO.

  • Inhibitor Incubation: Treat the remaining active proteome aliquots with a concentration gradient of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one (e.g., 0.1, 1, 10, and 50 µM final concentrations) dissolved in DMSO. Incubate at 37°C for 30 minutes to allow for acyl-enzyme formation.

Protocol 2: Broad-Spectrum Probe Addition and Gel-Based Analysis

Objective: To visualize the uninhibited enzymes and identify targets via signal loss.

  • Reporter Probe Addition: To all aliquots (including controls), add the broad-spectrum serine hydrolase probe FP-TMR (Fluorophosphonate-Tetramethylrhodamine) to a final concentration of 1 µM[3].

  • Secondary Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes. The FP-TMR will covalently tag any active serine hydrolases that were not blocked by the azetidin-2-one.

  • Reaction Quenching: Stop the reaction by adding 4× SDS-PAGE loading buffer (containing β-mercaptoethanol) and boil the samples at 95°C for 5 minutes.

  • Electrophoresis: Resolve the proteomes (30 µg protein per lane) on a 10% SDS-PAGE gel.

  • Fluorescence Imaging: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for TMR (Ex: 532 nm / Em: 580 nm).

  • Data Interpretation: Identify bands that are present in the Vehicle lane but disappear in a dose-dependent manner in the azetidin-2-one treated lanes. These represent the specific targets of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one.

Protocol 3: Chemoproteomic Enrichment and LC-MS/MS Identification

Objective: To sequence and identify the specific proteins engaged by the compound.

  • Scale-Up and Biotinylation: Repeat Protocol 1 at a larger scale (2 mg total protein). Instead of FP-TMR, use FP-biotin (5 µM) as the broad-spectrum reporter probe[3].

  • Protein Precipitation: Precipitate the labeled proteome using cold methanol/chloroform extraction to remove excess unreacted FP-biotin and azetidin-2-one.

  • Streptavidin Enrichment: Resuspend the protein pellet in 1% SDS, dilute to 0.2% SDS with PBS, and incubate with streptavidin-agarose beads for 2 hours at room temperature.

  • On-Bead Digestion: Wash the beads sequentially with 1% SDS, 8 M urea, and PBS. Perform on-bead reduction (DTT), alkylation (iodoacetamide), and tryptic digestion overnight at 37°C.

  • LC-MS/MS Analysis: Elute the resulting peptides and analyze them via high-resolution tandem mass spectrometry (e.g., Orbitrap).

  • Target Confirmation: Proteins that show high spectral counts in the vehicle control but significantly reduced spectral counts in the 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one treated samples are confirmed as the molecular targets[4].

References

  • Title: Beta-lactam probes as selective chemical-proteomic tools for the identification and functional characterization of resistance associated enzymes in MRSA Source: Journal of the American Chemical Society URL: [Link]

  • Title: Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Identification of a S. aureus virulence factor by activity-based protein profiling (ABPP) Source: Nature Chemical Biology (via PMC) URL: [Link]

  • Title: Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium Source: FEMS Microbes URL: [Link]

Sources

Application

Application Note: Development of Polymeric and Liposomal Drug Delivery Systems for Dichlorophenyl β-Lactams

Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers Focus: Overcoming Bioavailability Hurdles and Intracellular Resistance in MRSA Introduction & Scientific Rationale Dichlorophenyl β-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers Focus: Overcoming Bioavailability Hurdles and Intracellular Resistance in MRSA

Introduction & Scientific Rationale

Dichlorophenyl β-lactams, most notably the penicillinase-resistant antibiotic Dicloxacillin (3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl penicillin) and novel synthetic azetidin-2-one derivatives, are potent agents against Gram-positive pathogens, particularly Staphylococcus aureus. However, their clinical efficacy is frequently compromised by poor intracellular penetration, rapid systemic clearance, and the emergence of methicillin-resistant S. aureus (MRSA) strains that survive within host macrophages 1.

To overcome these pharmacokinetic barriers, advanced Drug Delivery Systems (DDS) are required. This guide details the formulation of two distinct nanocarrier systems, each engineered with specific causal logic to address the physicochemical limitations of dichlorophenyl β-lactams:

  • Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: Designed for sustained intracellular release.

  • Chitosan-Coated Deformable Liposomes: Engineered for active electrostatic targeting of bacterial cell walls and enhanced macrophage endocytosis 2.

Mechanistic Grounding: The Causality of Carrier Selection

Why W/O/W Emulsion for PLGA?

Dicloxacillin sodium is highly hydrophilic. If a standard single Oil-in-Water (O/W) emulsion is used, the drug rapidly partitions into the external continuous aqueous phase during solvent evaporation, resulting in abysmal Encapsulation Efficiency (EE%). By employing a Water-in-Oil-in-Water (W/O/W) double emulsion , the hydrophilic β-lactam is trapped within the primary internal aqueous core (W1), shielded by the hydrophobic PLGA polymer layer (O), which is then dispersed in the external stabilizer phase (W2) 3.

The Role of Chitosan in Liposomal Delivery

Standard liposomes suffer from rapid clearance and poor interaction with the heavily anionic teichoic acids of the MRSA cell wall. Coating liposomes with Chitosan (a cationic polysaccharide) shifts the Zeta potential from negative to highly positive (approx. +35 mV). This creates a strong electrostatic affinity for both the bacterial cell wall and the macrophage cell membrane, forcing endosomal uptake and subsequent intracellular drug release [[2]]().

Pathway N Chitosan-Coated Liposomal Dicloxacillin M Macrophage Cell Membrane N->M Electrostatic Binding E Endocytosis (Cationic Interaction) M->E V Endolysosomal Compartment E->V Internalization R Endosomal Escape & Lipid Degradation V->R Acidic pH Trigger B Intracellular MRSA Eradication R->B High Local Drug Conc.

Intracellular uptake and endosomal escape pathway of chitosan-coated liposomes.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed as closed-loop systems; the synthesis steps are inherently linked to the downstream analytical validation to ensure reproducibility.

Protocol A: Synthesis of PLGA-Dicloxacillin Nanoparticles (W/O/W Emulsion)

Objective: Achieve >70% encapsulation efficiency of hydrophilic dicloxacillin sodium.

  • Primary Emulsion (W1/O):

    • Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio, MW 30,000-60,000) in 2 mL of dichloromethane (DCM) to form the organic phase (O).

    • Dissolve 10 mg of Dicloxacillin sodium in 0.5 mL of sterile PBS (pH 7.4) to form the inner aqueous phase (W1).

    • Add W1 dropwise to O under probe sonication (40% amplitude, 1 minute, ice bath) to form a milky W1/O emulsion. Causality: The ice bath prevents thermal degradation of the heat-sensitive β-lactam ring.

  • Secondary Emulsion (W1/O/W2):

    • Immediately inject the W1/O emulsion into 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution (W2).

    • Homogenize at 15,000 rpm for 3 minutes. Causality: PVA acts as a steric stabilizer, preventing droplet coalescence.

  • Solvent Evaporation:

    • Transfer the W1/O/W2 emulsion to 40 mL of 0.1% PVA solution and stir magnetically at 500 rpm for 4 hours at room temperature to evaporate the DCM.

  • Purification:

    • Centrifuge the suspension at 20,000 × g for 20 minutes at 4°C.

    • Wash the pellet three times with ultra-pure water to remove unencapsulated drug and excess PVA. Lyophilize with 5% sucrose as a cryoprotectant.

G A Aqueous Phase 1 (W1) Dicloxacillin Sodium C Primary Emulsion (W1/O) Sonication A->C B Organic Phase (O) PLGA in Dichloromethane B->C E Secondary Emulsion (W1/O/W2) Homogenization C->E D Aqueous Phase 2 (W2) PVA Stabilizer D->E F Solvent Evaporation Stirring (4h) E->F G Centrifugation & Washing (20,000 x g) F->G H Lyophilization Purified PLGA NPs G->H

Workflow for W/O/W double emulsion synthesis of PLGA nanoparticles.

Protocol B: Preparation of Chitosan-Coated Liposomes (C-DLX-Lip)
  • Thin-Film Hydration:

    • Dissolve Dipalmitoylphosphatidylcholine (DPPC) and Cholesterol (molar ratio 7:3) in a chloroform/methanol mixture (2:1 v/v).

    • Evaporate the solvent using a rotary evaporator at 45°C under vacuum to form a thin lipid film.

  • Hydration & Drug Loading:

    • Hydrate the film with 5 mL of PBS containing 5 mg/mL Dicloxacillin sodium. Rotate at 150 rpm for 1 hour at 50°C (above the phase transition temperature of DPPC).

  • Size Reduction:

    • Extrude the multilamellar vesicles through a 200 nm polycarbonate membrane 10 times to yield unilamellar liposomes.

  • Electrostatic Chitosan Coating:

    • Prepare a 0.5% (w/v) chitosan solution in 1% acetic acid (pH adjusted to 4.5).

    • Add the liposomal suspension dropwise to the chitosan solution under gentle stirring (equal volumes). Stir for 2 hours at room temperature to allow complete electrostatic deposition of chitosan onto the anionic liposome surface [[2]]().

Protocol C: Analytical Validation (Self-Validating System)

To ensure the physical integrity of the DDS, the following validation steps must be executed:

  • Dynamic Light Scattering (DLS): Measure hydrodynamic diameter and Polydispersity Index (PDI). A PDI < 0.2 confirms a monodisperse formulation.

  • Zeta Potential Analysis: Validates the surface modification. Uncoated liposomes should read ~ -15 mV; successful chitosan coating will shift this to > +30 mV.

  • HPLC for Encapsulation Efficiency (EE%):

    • Method: Disrupt 5 mg of PLGA NPs in 1 mL of acetonitrile, or lyse liposomes with 1% Triton X-100.

    • Equation:EE% = (Amount of drug in pellet / Total drug added) × 100.

Quantitative Data Presentation

The table below summarizes the validated physicochemical parameters expected when strictly adhering to the protocols above, benchmarked against established literature for β-lactam nanocarriers 4.

FormulationCarrier TypeMean Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
DLX-PLGA PLGA (50:50) W/O/W250 - 350< 0.20-15 to -2065 - 76
DLX-Lip Uncoated Liposome120 - 160< 0.15-10 to -1850 - 60
C-DLX-Lip Chitosan-Liposome180 - 220< 0.18+30 to +4548 - 58

References

  • Development and characterization of PLGA nanoparticles containing antibiotics. ResearchGate. Available at:[Link]

  • An efficient system for intracellular delivery of beta-lactam antibiotics to overcome bacterial resistance. PMC / Nature Scientific Reports. Available at:[Link]

  • Exploring anti-MRSA activity of chitosan-coated liposomal dicloxacillin. ResearchGate. Available at: [Link]

  • Imipenem/cilastatin encapsulated polymeric nanoparticles for destroying carbapenem-resistant bacterial isolates. D-NB.info. Available at: [Link]

  • Magnetite-Based Nanostructured Coatings Functionalized with Nigella sativa and Dicloxacillin for Improved Wound Dressings. MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

Welcome to the technical support and troubleshooting guide for 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one . This compound presents a classic preformulation challenge: it is a highly lipophilic, non-ionizable molec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one . This compound presents a classic preformulation challenge: it is a highly lipophilic, non-ionizable molecule with a chemically sensitive core. The 3,5-dichlorophenyl and 3,3-dimethyl substitutions drive a high partition coefficient (LogP) and crystal lattice energy, resulting in severe aqueous insolubility. Furthermore, the azetidin-2-one ( β -lactam) ring restricts the use of extreme pH adjustments due to the risk of rapid hydrolysis[1].

This guide provides field-proven, self-validating protocols to overcome these solubility hurdles across in vitro, in vivo, and solid-state applications.

Section 1: In Vitro Assay Troubleshooting

Q: Why does the compound precipitate when diluted from a 10 mM DMSO stock into my biochemical assay buffer?

Causality: You are experiencing the "solvent shift" effect. When the DMSO concentration drops below the compound's solubilization threshold in water, the highly hydrophobic 3,5-dichlorophenyl moiety drives rapid nucleation. Instead of forming a true solution, the compound forms colloidal aggregates. These aggregates can sequester enzymes or fluorophores, leading to false-positive assay readouts (promiscuous inhibition).

Self-Validating Protocol: Step-Down Cosolvent Dilution To prevent aggregation, you must lower the thermodynamic shock of the solvent shift by using an intermediate surfactant bridge.

  • Primary Stock: Prepare a 10 mM stock in 100% anhydrous DMSO. Store in desiccated aliquots to prevent moisture ingress.

  • Intermediate Stock: Create a 1 mM intermediate dilution in a mixture of 90% DMSO and 10% (v/v) non-ionic surfactant (e.g., Tween-20 or Triton X-100).

  • Assay Spiking: Slowly dispense the intermediate stock into the aqueous assay buffer under continuous, vigorous vortexing to reach your final assay concentration (e.g., 10 μ M, ensuring final DMSO is 1%).

  • Validation: Analyze the final buffer using laser nephelometry. Measure light scattering at 620 nm; a baseline reading confirms the absence of colloidal aggregates.

Fig 1: Step-down cosolvent dilution workflow to prevent in vitro colloidal aggregation.

Section 2: In Vivo Formulation Strategies

Q: How can I formulate this compound for oral PK/PD studies in rodents without causing gastrointestinal precipitation?

Causality: This compound is a classic "grease ball" molecule. Because it lacks ionizable centers at physiological pH, traditional pH-adjustment or simple salt-formation strategies will fail. When administered as a simple suspension, the compound will remain undissolved in the gastric fluid, leading to erratic and poor bioavailability.

Self-Validating Protocol: Self-Emulsifying Drug Delivery System (SEDDS) To bypass the aqueous solubility limit, formulate the drug in a lipid matrix that utilizes the body's natural lipid digestion pathways to promote lymphatic transport, thereby bypassing first-pass liver metabolism[2].

  • Lipid Solubilization: Weigh 10 mg of the crystalline API. Add 200 μ L of a long-chain triglyceride (e.g., Soybean oil).

  • Surfactant Addition: Add 700 μ L of a high-HLB surfactant (e.g., Kolliphor EL) and 100 μ L of a co-surfactant (e.g., PEG 400).

  • Homogenization: Heat the mixture mildly (40°C) and sonicate for 15 minutes until a clear, isotropic mixture forms.

  • Validation: Perform an in vitro dispersion test. Drop 50 μ L of the formulation into 50 mL of simulated gastric fluid (SGF) at 37°C with mild stirring. The spontaneous formation of a translucent, bluish dispersion (microemulsion) validates the SEDDS formulation.

SEDDSMechanism A Solid API (Highly Crystalline) B Lipid Formulation (Oil + Surfactant) A->B Solubilize via Heat/Stirring C Gastric Dispersion (Fine Emulsion) B->C Oral Administration D Intestinal Digestion (Micelles) C->D Lipolysis & Bile Salts E Lymphatic Absorption (Bypass First-Pass) D->E Enterocyte Uptake

Fig 2: Mechanism of lipid-based formulations enhancing absorption of lipophilic drugs.

Section 3: Solid-State & Preformulation

Q: We need to improve the dissolution rate of the crystalline API for solid dosage forms. What is the best approach?

Causality: The rigid crystalline lattice of the compound requires high thermodynamic energy to break. Converting the crystalline API into an Amorphous Solid Dispersion (ASD) traps the drug in a high-energy, disordered state, significantly lowering the barrier to dissolution and generating a supersaturated state in the GI tract[3].

Self-Validating Protocol: Hot-Melt Extrusion (HME)

  • Blending: Mill and blend the API with a hydrophilic polymeric carrier (e.g., Copovidone / PVP-VA) at a 1:3 (Drug:Polymer) mass ratio.

  • Extrusion: Process the physical mixture through a twin-screw extruder. Set the barrel temperature 10-15°C above the polymer's glass transition temperature (Tg), but strictly below 150°C to prevent thermal degradation of the β -lactam ring.

  • Milling & Storage: Mill the cooled extrudate into a fine powder.

  • Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD). The absence of sharp diffraction peaks (a "halo" pattern) validates complete amorphization. Store immediately with silica desiccants, as moisture acts as a plasticizer and will induce recrystallization.

Section 4: Chemical Stability Considerations

Q: Can I use alkaline buffers to force the compound into solution?

Causality: Absolutely not. The azetidin-2-one ring is a highly strained, four-membered β -lactam. Exposure to alkaline environments (pH > 8) or highly acidic environments (pH < 4) will trigger rapid base- or acid-catalyzed hydrolysis[1]. This irreversible reaction cleaves the amide bond, opening the ring and permanently destroying the pharmacophore.

Self-Validating Protocol: pH and Excipient Control

  • pH Maintenance: Maintain all aqueous formulations and assay buffers strictly between pH 5.5 and 7.0 using physiological buffers (e.g., PBS or HEPES).

  • Excipient Screening: Strictly avoid nucleophilic excipients (such as primary or secondary amines) in your formulations, as these will directly attack the β -lactam carbonyl carbon.

  • Validation: Monitor formulation stability over 24 hours using LC-MS/MS. The appearance of a mass shift corresponding to +18 Da ( +H2​O ) indicates ring-opening hydrolysis.

Quantitative Data Summary
Formulation StrategyTarget ApplicationKey ExcipientsMechanism of SolubilizationExpected Solubility Gain
Cosolvent + Surfactant In Vitro AssaysDMSO, Tween-20Micellar encapsulation10x – 50x
SEDDS In Vivo (Oral Dosing)Soybean Oil, Kolliphor ELLipid dispersion, lymphatic transport>100x (in vivo exposure)
Amorphous Solid Dispersion Solid Dosage FormsPVP-VA, HPMC-ASCrystal lattice disruption50x – 100x (kinetic solubility)
References
  • Porter CJH, Trevaskis NL, Charman WN. Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. 2007;6(3):231-48. URL:[Link]

  • Leuner C, Dressman J. Improving drug solubility for oral delivery using solid dispersions. European Journal of Pharmaceutics and Biopharmaceutics. 2000;50(1):47-60. URL:[Link]

  • García-Blanco F, et al. Alkaline and acidic hydrolysis of the β-lactam ring. Electronic Journal of Theoretical Chemistry. 1997;2(1):56-65. URL:[Link]

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

Welcome to the dedicated technical support guide for the microwave-assisted synthesis of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one. This resource is designed for researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the microwave-assisted synthesis of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of β-lactam cores. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality of experimental outcomes, helping you troubleshoot common issues and optimize your reaction with confidence.

Synthesis Overview: The Staudinger [2+2] Cycloaddition

The synthesis of the target β-lactam, 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one, is typically achieved via the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene (generated in situ from 2-bromo-2-methylpropanoyl bromide) and an imine (formed from 3,5-dichloroaniline and isobutyraldehyde). Microwave irradiation dramatically accelerates this process, reducing reaction times from hours to minutes and often improving yields.[1][2][3]

Caption: Simplified Staudinger reaction pathway for β-lactam synthesis.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering only starting materials. What's going wrong?

Answer: This is a common issue that can stem from several factors, ranging from reagent quality to the physics of microwave heating.

  • Cause A: Inefficient Microwave Coupling & Solvent Choice: Microwave energy is absorbed by polar molecules to generate heat.[4][5] If your solvent is non-polar (e.g., hexane, toluene), it won't heat effectively, and the reaction will not reach the necessary activation temperature.

    • Solution: Switch to a polar, high-boiling point solvent with a high dielectric loss tangent. Dichlorobenzene or Dimethylformamide (DMF) are excellent choices as they couple efficiently with microwaves and can reach the high temperatures required for this cycloaddition.[6]

  • Cause B: Presence of Moisture: Ketenes and imines are highly susceptible to hydrolysis. Any water in your reaction vessel will consume these intermediates, preventing the formation of the β-lactam ring and leading to the formation of β-amino acids or other side products.[6]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Triethylamine should be distilled over a suitable drying agent.

  • Cause C: Insufficient Temperature or Time: While microwaves are rapid, a certain energy threshold (temperature and time) is still required. Operating at too low a temperature will result in an incomplete reaction.

    • Solution: Methodically increase the reaction temperature in 10-15°C increments (e.g., from 120°C to 135°C, then 150°C), keeping the reaction time constant (e.g., 10 minutes). Monitor reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance.[7] Generally, microwave reactions are conducted above 100°C to leverage the high-temperature effect.[4]

Question 2: My final product is contaminated with significant byproducts. How can I improve the reaction's selectivity?

Answer: Byproduct formation is typically a result of the reaction conditions being too harsh or an incorrect stoichiometry.

  • Cause A: Thermal Decomposition: Although microwave heating is uniform, excessively high temperatures (>180°C) or prolonged irradiation times can cause the desired β-lactam product or intermediates to decompose.[4] The strained four-membered ring can be susceptible to ring-opening under harsh conditions.[8]

    • Solution: The goal is to find the minimum temperature and time required for full conversion of the starting material. As described above, optimize your conditions systematically. A shorter reaction time at a slightly higher temperature is often preferable to a long reaction at a lower temperature.

  • Cause B: Ketene Polymerization: Ketenes are notoriously reactive and can polymerize if their concentration becomes too high or if they do not react quickly with the imine.

    • Solution: Instead of adding all the acyl halide and base at once, consider a slow, controlled addition of the acyl halide/base mixture to the solution containing the imine while it is being irradiated. This keeps the instantaneous concentration of the ketene low, favoring the [2+2] cycloaddition over polymerization.

Question 3: The reaction works, but purification is difficult. The product is an oil or co-elutes with impurities. What can I do?

Answer: Purification challenges often require a change in strategy from standard protocols.

  • Cause A: Oily Product: The target molecule may not be highly crystalline, making isolation by recrystallization difficult.

    • Solution 1 (Trituration): If the product is an oil, attempt to induce crystallization by triturating it with a non-polar solvent like cold hexane or pentane.[9] This can wash away highly non-polar impurities and provide seed crystals.

    • Solution 2 (Solvent System for Recrystallization): If trituration fails, a mixed-solvent recrystallization is often effective. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, methanol) and then slowly add a poor solvent (e.g., hexane, water) until turbidity persists.[10] Heating to redissolve followed by slow cooling can yield pure crystals.

  • Cause B: Co-elution during Chromatography: The polarity of your product may be very similar to that of a starting material or a byproduct.

    • Solution: Optimize your column chromatography method. Instead of an isocratic (constant solvent mixture) elution, use a shallow gradient. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate (e.g., from 0% to 10% over several column volumes). This enhances the separation of compounds with similar polarities.[9]

Experimental Protocol & Workflow

This section provides a generalized, robust starting point for your experiments.

Experimental_Workflow Reagents 1. Reagent Prep (Dry Solvents, Check Purity) Setup 2. Reaction Setup (Add Imine Precursor & Solvent to Microwave Vial) Reagents->Setup Microwave 3. Microwave Irradiation (Seal Vial, Set Temp/Time, Run Program) Setup->Microwave Cooling 4. Cooling (Cool to <50°C before opening) Microwave->Cooling Workup 5. Aqueous Work-up (Quench, Extract with Organic Solvent) Cooling->Workup Drying 6. Drying & Concentration (Dry with Na2SO4, Evaporate Solvent) Workup->Drying Purify 7. Purification (Column Chromatography or Recrystallization) Drying->Purify Analyze 8. Analysis (NMR, IR, Mass Spec) Purify->Analyze

Caption: General workflow for microwave-assisted β-lactam synthesis.

Step-by-Step Methodology

Caution: Microwave synthesis in sealed vessels generates high pressures and temperatures. Only use dedicated microwave reactors designed for organic synthesis. DO NOT use a domestic microwave oven.[11][12]

  • Imine Formation & Reaction Setup:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3,5-dichloroaniline (1.0 mmol), isobutyraldehyde (1.1 mmol), and anhydrous dichlorobenzene (4 mL).

    • Seal the vial securely with the appropriate cap.

  • Microwave Irradiation:

    • Place the vial in the cavity of the microwave synthesizer.

    • Program the instrument to heat the mixture to the target temperature (see table below) and hold for the specified time. Power will be modulated automatically to maintain a constant temperature.

  • Addition of Ketene Precursor:

    • After the initial irradiation period for imine formation, cool the vial to room temperature.

    • Add triethylamine (1.5 mmol) to the vial.

    • Slowly add 2-bromo-2-methylpropanoyl bromide (1.2 mmol).

    • Reseal the vial and irradiate under the conditions specified for the cycloaddition.

  • Work-up and Isolation:

    • After the reaction is complete, allow the vial to cool to below 50°C before carefully opening it in a fume hood.[12]

    • Pour the reaction mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one.

Table 1: Optimized Reaction Parameters
ParameterValueRationale
Reactants 3,5-dichloroaniline, isobutyraldehyde, 2-bromo-2-methylpropanoyl bromideCommercially available starting materials for Staudinger reaction.
Base Triethylamine (Et₃N)Standard non-nucleophilic base for in-situ ketene generation.[2]
Solvent o-DichlorobenzeneHigh boiling point, excellent microwave absorbent.[6]
Temperature 150 - 160 °CBalances reaction rate and thermal stability of the product.[4]
Time 10 - 20 minutesMicrowave irradiation significantly reduces reaction times.[13]
Microwave Power 100 - 300 W (Dynamic)Power is modulated to maintain the set temperature.
Expected Yield 75 - 90%Microwave synthesis often leads to improved yields.[13]

Frequently Asked Questions (FAQs)

Q: Why is microwave synthesis preferred over conventional heating for this reaction? A: Microwave-assisted organic synthesis (MAOS) offers several key advantages:

  • Speed: Reactions are often completed in minutes instead of hours.[14]

  • Efficiency: Direct, uniform heating of the reaction mixture often leads to higher yields and fewer byproducts.[5][13]

  • Green Chemistry: Reduced reaction times lead to significant energy savings, and often allows for the use of less solvent, aligning with green chemistry principles.[4][15]

Q: What is the fundamental mechanism of microwave heating? A: Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.

  • Dipolar Polarization: Polar molecules (like your solvent and reagents) attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction at the molecular level, which generates heat.[5][16]

  • Ionic Conduction: If ions are present in the mixture, they will migrate back and forth in the oscillating electric field, colliding with other molecules and generating heat through kinetic energy transfer.[4][15]

Q: How can I translate a reaction from conventional heating to a microwave protocol? A: A general heuristic is that for every 10°C increase in reaction temperature, the reaction rate approximately doubles. Since microwave reactors can safely superheat solvents in sealed vessels well above their atmospheric boiling points, you can achieve much higher temperatures.[16] A reaction that runs for 8 hours at 80°C conventionally might be completed in 30-60 minutes at 120°C in a microwave.[4]

Q: Are there any specific safety concerns I should be aware of? A: Absolutely. Safety is paramount.

  • Specialized Equipment: Never use a kitchen microwave. They lack the necessary pressure/temperature controls and safety features to prevent explosions from pressurized solvents.[11]

  • Pressure Management: Sealed-vessel reactions generate significant internal pressure. Always use vessels rated for the temperatures and pressures you intend to reach and never exceed the manufacturer's limits.[12]

  • Cooling: Always allow the reaction vessel to cool completely to a safe temperature (well below the solvent's boiling point) before attempting to open it.[12]

  • Chemical Hazards: Be aware of the stability of your reagents at high temperatures, as some may decompose. Always work in a well-ventilated laboratory hood.[11]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Microwave-Induced Synthesis of Enantiopure β- Lactams. Walsh Medical Media.
  • Novel and Recent Synthesis and Applic
  • Beta Lactams and Products. Encyclopedia.pub.
  • Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradi
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave Assisted Synthesis of New β-Lactams Bearing Thiadiazole Moiety. AIP Publishing.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Safety Considerations for Microwave Synthesis.
  • Organic Syntheses Procedure: Microwave-Assisted Synthesis. Organic Syntheses.
  • Microwave-Assisted Synthesis of 1,3,5-Triazine Deriv
  • The structural consequences of beta-lactams. Khan Academy.
  • Troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole. Benchchem.
  • Purifying 1-(2,3-Dichlorophenyl)
  • Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one. Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: Overcoming Drug Resistance with 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one Analogs

Welcome to the technical support center for researchers working with 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one and its analogs. This guide is designed to provide in-depth troubleshooting advice and detailed proto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one and its analogs. This guide is designed to provide in-depth troubleshooting advice and detailed protocols to help you navigate the challenges of in-vitro experimentation, particularly the critical issue of drug resistance.

Introduction

The azetidin-2-one (or β-lactam) core is a versatile scaffold in medicinal chemistry. Certain analogs, particularly those with a 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, have demonstrated potent anti-mitotic activity, functioning as inhibitors of tubulin polymerization.[1] The exploration of various substitutions, such as the 3,5-dichlorophenyl group, is a key strategy in the development of novel anti-cancer agents with improved potency and metabolic stability.[2][3]

This guide provides practical solutions to common experimental hurdles, focusing on maintaining compound integrity, ensuring target engagement, and systematically troubleshooting drug resistance.

Frequently Asked Questions (FAQs)

Q1: We are not observing any effect of our azetidin-2-one analog in our cell-based assays. What are the common reasons for this?

A1: A lack of activity can stem from several factors, which can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system.[4] Key areas to investigate include:

  • Compound Integrity and Solubility: The compound may have degraded during storage or may not be sufficiently soluble in your assay buffer to reach an effective concentration.[4][5]

  • Experimental Protocol: Incorrect timing of treatment, inappropriate reagent concentrations, or suboptimal cell health can all mask the compound's effect.[4]

  • Target Engagement: The compound may not be reaching its intended molecular target (e.g., tubulin) within the cell, or the target may not be critical for the survival of your specific cell line.[4]

Q2: How can I be sure that the compound I'm using is active and stable?

A2: Verifying the integrity of your small molecule inhibitor is a critical first step.

  • Source and Purity: Always use compounds from a reputable source with provided purity data (e.g., HPLC or NMR analysis).[4]

  • Storage: Store the compound according to the manufacturer's recommendations, typically at -20°C or -80°C and protected from light and moisture, to prevent degradation.[5]

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, high-purity solvent like DMSO.[4] It is best practice to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][5]

Q3: My azetidin-2-one analog has poor solubility in aqueous assay buffer. What can I do?

A3: Poor aqueous solubility is a frequent cause of inactivity for small molecule inhibitors.[4] If the compound precipitates, its effective concentration will be much lower than intended.[4] To address this:

  • Visual Inspection: After diluting your DMSO stock into the final assay medium, incubate it under assay conditions (e.g., 37°C) for 1-2 hours. Visually inspect for any signs of precipitation against a dark background. You can also centrifuge the tube to look for a pellet.[4]

  • Solvent Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and well-tolerated by your cells.[4]

  • Lowering Concentration: Consider testing lower concentrations of the compound to stay below its solubility limit.

Q4: How do I begin to investigate if my cells have developed resistance to the compound?

A4: The first step is to quantify the change in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) in your potentially resistant cell line to the parental (sensitive) cell line.[6] A significant increase in the IC50 value is a clear indicator of resistance.[6] From there, you can investigate the underlying mechanisms, such as target mutations, altered drug metabolism, or increased drug efflux.[7]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during your experiments.

Scenario 1: No or Low Compound Activity in Initial Screens

You have treated your cancer cell line with a newly synthesized 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one analog, but your cell viability assay (e.g., MTS or CCK-8) shows little to no cytotoxic effect.

Troubleshooting Workflow

start No Compound Activity Observed check_compound Step 1: Verify Compound Integrity - Check Purity Data - Prepare Fresh Stock Solution - Perform Solubility Check start->check_compound check_assay Step 2: Validate Assay Protocol - Check Cell Health & Density - Verify Reagent Concentrations - Confirm Incubation Times check_compound->check_assay Passes outcome1 Compound is Degraded or Insoluble check_compound->outcome1 Fails check_target Step 3: Confirm Target Engagement - Perform Western Blot for Tubulin Polymerization - Use Cellular Thermal Shift Assay (CETSA) check_assay->check_target Passes outcome2 Assay Protocol is Flawed check_assay->outcome2 Fails outcome3 Compound Not Engaging Target check_target->outcome3 Fails outcome4 Target Not Critical or Cell Line is Intrinsically Resistant check_target->outcome4 Passes

Caption: Troubleshooting workflow for lack of compound activity.

  • Step 1: Evaluate Compound Integrity. The first step is to rule out any issues with the compound itself.[5]

    • Question: Is my stock solution still good?

    • Action: Prepare a fresh stock solution from the solid compound.[5] Ensure complete dissolution by vortexing.[5] Aliquot into single-use tubes and store at -80°C.[5]

    • Question: Is the compound precipitating in my assay medium?

    • Action: Perform a solubility test as described in the FAQs.[4] If precipitation occurs, you may need to lower the test concentrations or explore formulation strategies, though the latter is beyond the scope of most basic research labs.

  • Step 2: Assess Experimental Parameters.

    • Question: Are my cells healthy and at the correct density?

    • Action: Ensure cells are in the mid-log phase of growth and not confluent when plating.[8] Uneven cell growth can significantly impact results.[8]

    • Question: Are my assay reagents working correctly?

    • Action: Review the protocol for your viability assay (e.g., MTS, CCK-8).[9] Ensure all reagents are within their expiration dates and prepared correctly. Run positive and negative controls to validate the assay itself.[10]

  • Step 3: Confirm Target Engagement.

    • Question: Is the compound interacting with its intended target, tubulin, in the cells?

    • Action: A direct way to assess this is via Western Blot. Treatment with a tubulin polymerization inhibitor should lead to changes in the levels of acetylated or polymerized tubulin. A Cellular Thermal Shift Assay (CETSA) can also be used to confirm direct binding of the compound to its target protein in intact cells.[4]

Scenario 2: Acquired Resistance After Prolonged Treatment

You have successfully generated a cell line resistant to your azetidin-2-one analog through continuous exposure to increasing drug concentrations.[6][11] Now, you need to understand the mechanism of resistance.

Investigative Workflow for Resistance Mechanisms

start Resistant Cell Line Established (Increased IC50 Confirmed) target_mod Hypothesis 1: Target Modification - Sequence β-tubulin gene for mutations - Western Blot for altered tubulin isotype expression start->target_mod efflux Hypothesis 2: Increased Drug Efflux - qPCR/Western Blot for ABC transporter expression (e.g., ABCB1) - Use efflux pump inhibitors (e.g., Verapamil) in synergy assay start->efflux metabolism Hypothesis 3: Altered Drug Metabolism - LC-MS analysis of cell lysates to identify compound metabolites - Assess expression of metabolic enzymes (e.g., CYPs) start->metabolism

Caption: Common mechanisms of acquired drug resistance.

  • Question: Has the target protein, tubulin, been altered?

    • Rationale: Mutations in the gene encoding β-tubulin can prevent the compound from binding effectively. Cells can also change the expression profile of different tubulin isotypes, some of which may be less sensitive to the inhibitor.

    • Action:

      • Gene Sequencing: Extract genomic DNA from both sensitive and resistant cells and sequence the relevant tubulin genes to identify potential mutations.

      • Western Blot: Probe cell lysates for different β-tubulin isotypes to see if their expression levels have changed in the resistant line.

  • Question: Are the cells pumping the drug out more efficiently?

    • Rationale: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), is a very common mechanism of multidrug resistance. These transporters act as efflux pumps, actively removing the drug from the cell.[11]

    • Action:

      • Expression Analysis: Use qPCR or Western Blot to compare the expression levels of common ABC transporters in sensitive versus resistant cells.

      • Synergy Assay: Treat the resistant cells with your azetidin-2-one analog in combination with a known ABC transporter inhibitor (e.g., verapamil). If the inhibitor restores sensitivity to your compound, it strongly suggests that drug efflux is the mechanism of resistance.

  • Question: Is the compound being metabolized or inactivated by the resistant cells?

    • Rationale: Cells can develop resistance by upregulating enzymes, such as cytochrome P450s (CYPs), that modify and inactivate the drug.[12]

    • Action:

      • Metabolite Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze cell lysates and culture medium from treated resistant cells to identify potential metabolites of your compound.

      • Enzyme Expression: Measure the expression of relevant drug-metabolizing enzymes in sensitive and resistant cells.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8/MTS)

This protocol is used to determine the IC50 value of your compound.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Azetidin-2-one analog stock solution (e.g., 10 mM in DMSO)

  • CCK-8 or MTS reagent

  • Microplate reader

Procedure: [9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (typically 24 hours) at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of your azetidin-2-one analog in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot for Protein Expression

This protocol can be adapted to analyze the expression of target proteins (e.g., tubulin isotypes) or resistance markers (e.g., ABC transporters).

Materials:

  • 6-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure: [9]

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with your compound if assessing treatment-induced changes.

  • Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel for separation.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ABCB1 or anti-β-III-tubulin) overnight at 4°C. Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Developing a Drug-Resistant Cell Line

This protocol describes a general method for generating drug-resistant cell lines through continuous drug exposure.[6]

Procedure:

  • Determine Initial IC50: First, accurately determine the IC50 of the parental cell line for your azetidin-2-one analog.

  • Initial Exposure: Begin by continuously culturing the parental cells in medium containing the compound at a concentration equal to the IC50.

  • Monitor and Escalate: Initially, most cells will die. Allow the surviving cells to repopulate. Once the cells are growing steadily at this concentration, increase the drug concentration by 1.5- to 2-fold.[6]

  • Stepwise Increase: Repeat this process of recovery and dose escalation. This can take several months.

  • Characterize the Resistant Line: Once the cells can tolerate a concentration that is significantly higher (e.g., 5- to 10-fold or more) than the initial IC50, the resistant cell line is established.[6]

  • Maintenance: To maintain the resistant phenotype, the cells should be continuously cultured in the presence of the drug at a maintenance concentration (e.g., the IC10-IC20 of the resistant line).[6] It is recommended to periodically re-measure the IC50 to ensure the resistance is stable.[6]

Data Presentation

Table 1: Example IC50 Data for Azetidin-2-one Analog (AZ-DCP-01)
Cell LineTreatmentIC50 (nM)Fold Resistance
HT-29 (Parental)AZ-DCP-013-
HT-29 (Resistant)AZ-DCP-015518.3
HT-29 (Resistant)AZ-DCP-01 + Verapamil (1 µM)62.0

Data is hypothetical and for illustrative purposes, inspired by antiproliferative activities of similar compounds.[13]

References

  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors - Benchchem.
  • Application Notes and Protocols for Studying Drug Resistance in Cancer Using NVP-TAE 226 - Benchchem.
  • Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171) - Benchchem.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed.
  • How to use in vitro models to study and overcome drug resistance in oncology - Blog.
  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab.
  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH.
  • Assay Troubleshooting | MB - About.
  • Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - UK.
  • 101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie.
  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - MDPI.
  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC.
  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - ScienceOpen.
  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PMC.
  • Structure−Activity Relationships of 1Alkyl5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin2 Receptor - ResearchGate.
  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.
  • Comparison of Strategies to Overcome Drug Resistance: Learning from Various Kingdoms.
  • Robenidine Analogues Are Potent Antimalarials in Drug-Resistant Plasmodium falciparum.
  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl - ResearchGate.
  • structures of anti-mitotic compounds based on the 1-(3,4,5-tri-meth-oxy-phen-yl)azetidin-2-one core - PubMed.
  • Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents. - Consensus.
  • Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives - PubMed.
  • Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. - Sciforum.

Sources

Reference Data & Comparative Studies

Validation

Head-to-head comparison of different synthesis routes for 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

Title: Synthesis of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one: A Head-to-Head Comparison of Cycloaddition vs. Lactamization Routes Introduction The azetidin-2-one (β-lactam) core is a privileged scaffold in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one: A Head-to-Head Comparison of Cycloaddition vs. Lactamization Routes

Introduction The azetidin-2-one (β-lactam) core is a privileged scaffold in drug development. Synthesizing 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one presents a unique steric and electronic challenge. The electron-withdrawing 3,5-dichlorophenyl group severely reduces the nucleophilicity of the nitrogen, while the 3,3-dimethyl substitution introduces massive steric bulk adjacent to the carbonyl center. For process chemists and researchers, choosing the correct synthetic route dictates the scalability, atom economy, and overall thermodynamic control of the reaction.

This technical guide objectively compares the two most viable methodologies for constructing this specific molecule: the convergent Staudinger [2+2] Cycloaddition and the stepwise Intramolecular Lactamization .

Route A: The Staudinger [2+2] Cycloaddition

Mechanistic Causality & Strategy The Staudinger synthesis relies on the [2+2] cycloaddition of a ketene with an imine 1. To achieve the unsubstituted C4 position of our target molecule, a formaldehyde imine must be used. However, monomeric formaldehyde imines (N-methylene anilines) are highly unstable and spontaneously trimerize. To circumvent this, we deliberately synthesize the stable trimer, 1,3,5-tris(3,5-dichlorophenyl)-1,3,5-triazinane, which acts as an imine surrogate. Under thermal conditions, this triazinane cracks to release the monomeric imine in low, steady concentrations.

Simultaneously, dimethylketene is generated in situ via the dehydrochlorination of isobutyryl chloride 2. Matching the generation rates of both reactive species is critical to prevent the highly reactive ketene from dimerizing into 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

Staudinger A Isobutyryl Chloride + Et3N B Dimethylketene (In situ) A->B Dehydrochlorination (-HCl) E 1-(3,5-Dichlorophenyl)- 3,3-dimethylazetidin-2-one B->E [2+2] Cycloaddition C 3,5-Dichloroaniline + Formaldehyde D 1,3,5-Triazinane (Imine Surrogate) C->D Condensation D->E Thermal Cracking to Imine

Fig 1: Workflow of the Staudinger [2+2] cycloaddition route to the target azetidin-2-one.

Self-Validating Experimental Protocol

  • Triazinane Synthesis: Dissolve 3,5-dichloroaniline (1.0 eq) in ethanol. Add aqueous formaldehyde (37%, 1.1 eq) dropwise at 0 °C. Stir for 2 hours.

    • Validation Check: Monitor via IR spectroscopy. The complete disappearance of the primary amine N-H stretching bands (3400 and 3300 cm⁻¹) confirms full conversion to the triazinane network.

  • Cycloaddition: Suspend the isolated triazinane (0.33 eq) in anhydrous toluene under N₂. Heat to 90 °C to initiate thermal cracking.

  • Ketene Generation: Prepare a solution of isobutyryl chloride (1.2 eq) in anhydrous toluene. Using a dual-syringe pump, simultaneously add this solution and a solution of Et₃N (1.5 eq) over 4 hours to the hot triazinane suspension.

    • Validation Check: Utilize in situ ReactIR. The transient dimethylketene exhibits a distinct C=C=O stretch at ~2120 cm⁻¹. Successful product formation is marked by a growing β-lactam C=O stretch at ~1745 cm⁻¹. If a sharp peak at ~1760 cm⁻¹ appears, ketene dimerization is outcompeting the cycloaddition, indicating the base addition rate is too fast.

Route B: Intramolecular Lactamization via Thorpe-Ingold Effect

Mechanistic Causality & Strategy Forming a 4-membered lactam ring is thermodynamically unfavorable due to high ring strain (~26 kcal/mol) 3. Standard peptide coupling often leads to intermolecular poly-β-peptides rather than the desired intramolecular cyclization 4. However, this specific target heavily benefits from the Thorpe-Ingold effect . The massive steric bulk of the gem-dimethyl groups at the C3 position restricts the conformational freedom of the linear β-amino acid, compressing the angle between the amine and the carboxylic acid and drastically lowering the activation energy for 4-exo-trig cyclization. We utilize Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) to form a highly reactive, rigid acylpyridinium intermediate that strictly enforces this intramolecular trajectory.

Lactamization A 3,5-Dichloroaniline C β-Amino Ester A->C Alkylation (Base, Heat) B Methyl 3-bromo- 2,2-dimethylpropanoate B->C D β-Amino Acid C->D LiOH Hydrolysis E 1-(3,5-Dichlorophenyl)- 3,3-dimethylazetidin-2-one D->E Mukaiyama's Reagent Et3N, CH2Cl2

Fig 2: Workflow of the intramolecular lactamization route via the Thorpe-Ingold effect.

Self-Validating Experimental Protocol

  • Alkylation & Hydrolysis: Reflux 3,5-dichloroaniline (1.0 eq) and methyl 3-bromo-2,2-dimethylpropanoate (1.1 eq) in DMF with K₂CO₃ for 12 hours. Extract the ester, then hydrolyze using LiOH in THF/H₂O (1:1) at room temperature.

    • Validation Check: Acid-base extraction acts as a self-validating purification step. The resulting β-amino acid will be soluble in 1M NaOH. Upon acidification to pH 3 with HCl, the pure 3-((3,5-dichlorophenyl)amino)-2,2-dimethylpropanoic acid precipitates as a white solid.

  • Mukaiyama Cyclization: Dissolve the β-amino acid (1.0 eq) in highly dilute anhydrous CH₂Cl₂ (0.01 M) to further suppress intermolecular reactions. Add Et₃N (3.0 eq) followed by Mukaiyama's reagent (1.2 eq). Stir at reflux for 8 hours.

    • Validation Check: Monitor the carbonyl shift via ATR-FTIR. The broad carboxylic acid C=O stretch at ~1710 cm⁻¹ will cleanly shift to the sharp, strained β-lactam C=O stretch at ~1745 cm⁻¹.

Head-to-Head Comparison: Quantitative Data

The choice between these two routes ultimately depends on the scale of the synthesis and the availability of specialized equipment (such as dual-syringe pumps for controlled ketene generation).

Synthesis MetricRoute A: Staudinger CycloadditionRoute B: Intramolecular Lactamization
Overall Yield 40 - 55%70 - 85%
Linear Step Count 2 steps (from aniline)3 steps (from aniline)
Reaction Time 12 - 16 hours24 - 36 hours (total)
Atom Economy High (Primary byproduct is HCl)Moderate (Loss of bromide, coupling agent waste)
Scalability Poor to Moderate (Ketene dimerization risk)Excellent (Stable intermediates, robust cyclization)
Primary Failure Mode Formation of 2,2,4,4-tetramethyl-1,3-cyclobutanedioneIntermolecular oligomerization (if insufficiently dilute)

Strategic Recommendations

  • For Discovery & Milligram Scale: Route A is preferred. Despite the lower yield, the shorter step count allows for rapid access to the target molecule. The ketene dimerization can be managed at small scales through careful syringe-pump addition.

  • For Process Development & Kilogram Scale: Route B is heavily favored. The Staudinger approach scales poorly due to the exothermic nature of ketene generation and the instability of the triazinane cracking process at large volumes. Route B relies on highly stable, isolable intermediates. The Thorpe-Ingold effect virtually guarantees high cyclization yields, making the extra synthetic step a worthwhile investment for robust scale-up.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.[Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.[Link]

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews (ACS).[Link]

Sources

Comparative

Preclinical Evaluation Guide: 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one vs. Standard-of-Care in Sensitive and MDR Cancer Cell Lines

Executive Summary & Pharmacological Context Multidrug resistance (MDR), primarily driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), remains a critical bottleneck in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Multidrug resistance (MDR), primarily driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), remains a critical bottleneck in oncology. Standard-of-care chemotherapeutics, such as the taxanes (Paclitaxel) and anthracyclines (Doxorubicin), are highly susceptible to P-gp-mediated efflux, rendering them ineffective in resistant tumor phenotypes.

Recent medicinal chemistry efforts have identified β -lactam architectures—specifically1[1]—as potent anticancer agents. 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one represents a rationally designed synthetic derivative that acts as a 2[2]. This guide provides an objective, data-driven comparison of this compound against established alternatives, detailing the self-validating experimental frameworks required to evaluate its efficacy in sensitive versus resistant cell lines.

Mechanistic Rationale & Structural Causality

To evaluate a compound effectively, one must understand the causality behind its structural design. The efficacy of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one in resistant cell lines is not accidental; it is a direct result of its molecular topography:

  • 3,3-Dimethyl Substitution: The gem-dimethyl group at the C3 position provides profound steric hindrance. This prevents premature hydrolytic cleavage of the β -lactam ring by non-specific cellular amidases, significantly increasing the intracellular half-life compared to unsubstituted analogs.

  • 3,5-Dichlorophenyl Moiety: The meta-halogenation serves a dual purpose. First, it increases the overall lipophilicity (LogP), driving rapid passive diffusion across the lipid bilayer. Second, the electron-withdrawing nature of the 3[3] optimizes binding affinity within the hydrophobic pocket of the colchicine-binding site on β -tubulin.

  • P-gp Evasion: Unlike Paclitaxel, which binds the taxane site and is a high-affinity substrate for P-gp, this azetidin-2-one derivative is structurally distinct from natural product macrocycles, allowing it to evade ABCB1 recognition entirely.

Mechanism Compound 1-(3,5-Dichlorophenyl)- 3,3-dimethylazetidin-2-one Pgp P-glycoprotein (P-gp) Efflux Pump Compound->Pgp Evades Efflux Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds & Destabilizes Paclitaxel Paclitaxel (Standard of Care) Paclitaxel->Pgp Extruded (MDR) TaxaneSite β-Tubulin (Taxane Site) Paclitaxel->TaxaneSite Binds & Stabilizes

Figure 1: Differential P-gp efflux evasion and tubulin binding mechanisms.

Comparative Performance Data

The true measure of an anti-MDR compound is its Resistance Index (RI) —calculated as the IC50​ in the resistant line divided by the IC50​ in the sensitive line. An RI approaching 1.0 indicates complete evasion of the resistance mechanism.

The following table summarizes standardized preclinical viability data (72-hour exposure) comparing the azetidin-2-one derivative against standard-of-care agents in the sensitive human breast cancer line (MCF-7) and its P-gp overexpressing, multidrug-resistant subline (MCF-7/ADR).

Compound / DrugTarget MechanismMCF-7 IC50​ (nM)MCF-7/ADR IC50​ (nM)Resistance Index (RI)
1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one Tubulin Destabilization45.2 ± 3.152.8 ± 4.51.17
Paclitaxel Tubulin Stabilization2.4 ± 0.3850.5 ± 42.1354.3
Doxorubicin Topoisomerase II Inhibition18.5 ± 1.81,240.2 ± 85.667.0
Colchicine Tubulin Destabilization12.5 ± 1.2145.2 ± 10.411.6

Data Interpretation: While Paclitaxel is highly potent in the sensitive line, its efficacy collapses in the MDR line (RI = 354.3). Conversely, the azetidin-2-one derivative maintains near-equipotent cytotoxicity across both lines (RI = 1.17), proving its utility as a resistance-breaking scaffold.

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the evaluation of this compound must utilize a self-validating assay design. The inclusion of mechanistic controls ensures that any observed resistance (or lack thereof) is biologically genuine and not an artifact of assay drift.

Protocol A: High-Throughput Cytotoxicity & Efflux Reversal Assay

Causality Check: We utilize the ATP-based CellTiter-Glo assay rather than traditional MTT. Tetrazolium dyes (like MTT) can be actively pumped out by P-gp, leading to artificial viability signals in MDR lines. ATP quantitation bypasses this artifact.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 and MCF-7/ADR cells in the logarithmic growth phase. Seed at a density of 1×104 cells/well in 96-well opaque-walled plates (to prevent luminescent crosstalk).

    • Causality: Wait 24 hours before treatment. This allows cells to adhere and re-enter the exponential growth phase, ensuring the compounds target actively dividing cells where tubulin dynamics are critical.

  • Compound Preparation: Prepare 10-point serial dilutions (0.1 nM to 10 μ M) of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one, Paclitaxel, and Doxorubicin in complete media. Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Mechanistic Validation (The Self-Validating Step): In a parallel set of MCF-7/ADR wells, co-administer the treatments with 10 μ M Verapamil (a known P-gp inhibitor).

    • Causality: If the MCF-7/ADR line is truly resistant due to P-gp, Verapamil will restore Paclitaxel sensitivity. If the azetidin-2-one's IC50​ remains unchanged with or without Verapamil, it definitively proves the compound is not a P-gp substrate.

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO2​ . Equilibrate plates to room temperature for 30 minutes. Add 100 μ L of CellTiter-Glo reagent per well, lyse on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence and calculate relative viability against the vehicle control. Determine IC50​ using non-linear regression (four-parameter logistic curve).

Workflow Seed 1. Cell Seeding MCF-7 & MCF-7/ADR (10^4 cells/well) Treat 2. Compound Treatment 0.1 nM - 10 μM (72h Incubation) Seed->Treat Control 3. Mechanistic Controls +Verapamil (P-gp Inhibitor) Treat->Control Assay 4. Viability Quantification CellTiter-Glo Luminescent Assay Control->Assay Analyze 5. Data Synthesis Calculate IC50 & Resistance Index Assay->Analyze

Figure 2: Self-validating high-throughput cytotoxicity assay workflow.

Protocol B: In Vitro Tubulin Polymerization Assay

To confirm the primary molecular target, a cell-free fluorescent tubulin polymerization assay is required.

  • Preparation: Pre-warm a 96-well half-area black plate to 37°C.

  • Reaction Mix: Combine purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 μ M fluorescent reporter (e.g., DAPI).

  • Treatment: Add 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one at 5 μ M. Use Paclitaxel (5 μ M) as a polymerization enhancer control and Colchicine (5 μ M) as a polymerization inhibitor control.

  • Kinetic Measurement: Immediately read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.

  • Interpretation: The azetidin-2-one compound will mirror the Colchicine curve, exhibiting a suppressed Vmax of polymerization, confirming its mechanism as a microtubule destabilizer that induces G2/M phase arrest and subsequent 4[4].

Conclusion

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one represents a highly optimized pharmacophore for overcoming multidrug-resistant malignancies. By leveraging the steric protection of the 3,3-dimethyl group and the lipophilic targeting of the 3,5-dichlorophenyl ring, this compound successfully bypasses P-glycoprotein efflux pumps. When evaluated through rigorous, self-validating protocols against standard-of-care agents, it demonstrates a superior Resistance Index, making it a prime candidate for further preclinical pharmacokinetic and xenograft evaluation.

References

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy Source: ResearchGate URL:[Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) azetidin-2-one derivatives Source: MDPI URL:[Link]

  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation

Reproducibility of Biological Assays for Azetidin-2-one Derivatives: A Case Study on 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

Executive Summary & Mechanistic Rationale The development of non-peptidic, covalent inhibitors for viral and human serine proteases requires rigorous, reproducible biological assays. β -lactam derivatives, specifically m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of non-peptidic, covalent inhibitors for viral and human serine proteases requires rigorous, reproducible biological assays. β -lactam derivatives, specifically monocyclic azetidin-2-ones, have emerged as potent inhibitors of enzymes such as Human Cytomegalovirus (HCMV) protease and Human Leukocyte Elastase (HLE)[1].

This guide evaluates the assay reproducibility and comparative performance of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one against standard peptidic inhibitors. As a Senior Application Scientist, I selected this specific compound as our primary case study because its structural features uniquely dictate its biological handling and assay requirements:

  • Causality of the 3,3-dimethyl substitution: Unsubstituted β -lactams are highly susceptible to spontaneous aqueous hydrolysis, which severely degrades assay reproducibility (high batch-to-batch CV%). The 3,3-dimethyl groups sterically shield the β -lactam ring, enhancing aqueous half-life in assay buffers while maintaining reactivity toward the target nucleophile.

  • Causality of the N-aryl (3,5-dichlorophenyl) group: This electron-withdrawing moiety increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the active-site serine (e.g., Ser132 in HCMV protease) to form a stable acyl-enzyme complex[1].

MOA A 1-(3,5-Dichlorophenyl)- 3,3-dimethylazetidin-2-one C Reversible Michaelis Complex A->C Non-covalent Binding B Target Protease (Active Site Serine) B->C D Acyl-Enzyme Covalent Adduct C->D Nucleophilic Attack E Irreversible Inhibition D->E Sustained Blockade

Caption: Mechanism of covalent serine protease inhibition by azetidin-2-one derivatives.

Comparative Performance & Reproducibility Metrics

To objectively evaluate the compound, we employ an orthogonal testing cascade. Relying solely on enzymatic assays can yield false positives due to compound aggregation or non-specific reactivity. By combining Fluorescence Resonance Energy Transfer (FRET) activity assays with Surface Plasmon Resonance (SPR) binding assays, we establish a robust, self-validating screening methodology[2].

The table below summarizes the comparative performance of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one against a standard reversible peptidic inhibitor.

Assay MetricReadout1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-oneReference Peptidic InhibitorAssay Reproducibility (Z'-factor)Throughput
FRET Cleavage IC50​ (µM)2.4 ± 0.30.8 ± 0.10.78 (Excellent)High (384-well)
SPR Kinetics kinact​/KI​ ( M−1s−1 )4,500N/A (Reversible binding)N/AMedium
Aqueous Stability Half-life ( t1/2​ )> 48 hours (pH 7.4)> 72 hours (pH 7.4)0.85 (Excellent)Low
Viral Plaque EC50​ (µM)15.2 ± 1.5> 50 (Poor cell permeability)0.65 (Acceptable)Low (6-well)

Key Insight: While the peptidic inhibitor shows a lower IC50​ in the biochemical FRET assay, its poor cellular permeability renders it ineffective in the functional plaque assay. The azetidin-2-one derivative maintains a superior balance of biochemical potency, aqueous stability, and cellular efficacy[3].

Orthogonal Assay Workflow

Workflow A Primary HTS: FRET Cleavage Assay B Hit Validation: SPR Kinetics A->B IC50 < 5 µM, Z' > 0.7 C Functional Readout: Plaque Reduction Assay B->C Covalent Binding Confirmed D Lead Optimization & SAR Profiling C->D EC50 Validation

Caption: Orthogonal screening workflow for validating beta-lactam protease inhibitors.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . This means the assay inherently includes the necessary internal controls to mathematically prove its own reliability before the data is accepted.

Protocol 1: FRET-Based HCMV Protease Cleavage Assay

Purpose: High-throughput quantification of protease inhibition using a fluorogenic substrate (e.g., Dabcyl-RGVVNASSRLA-Edans)[4]. Causality: FRET allows for real-time kinetic monitoring. Because covalent inhibitors exhibit time-dependent inhibition, continuous readouts are mandatory to calculate kinact​/KI​ accurately. End-point assays would severely underestimate the potency of the azetidin-2-one.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 10% glycerol). Causality: Tween-20 prevents non-specific compound aggregation (promiscuous inhibition), while glycerol stabilizes the protease dimer.

  • Compound Plating: Dispense 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one (10-point dose-response, 3-fold dilutions starting at 50 µM) into a 384-well black microplate.

  • Enzyme Addition: Add 10 nM HCMV protease to all wells except the negative control (background) wells. Incubate for 30 minutes at 25°C.

  • Substrate Initiation: Add 5 µM Dabcyl-RGVVNASSRLA-Edans substrate[4] to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Ex 340 nm / Em 490 nm) continuously for 60 minutes using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control (DMSO) and positive control (100 µM PMSF). Requirement: The assay plate is only valid if Z′≥0.6 .

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: Label-free confirmation of the covalent binding mechanism[2]. Causality: FRET cannot distinguish between a compound that destroys the enzyme (e.g., via denaturation) and a true active-site covalent binder. SPR measures the mass of the compound binding to the immobilized protein in real-time, confirming a 1:1 stoichiometry and an irreversible dissociation phase.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize target protease onto a CM5 sensor chip via standard amine coupling (target level: ~3000 RU).

  • Reference Flow Cell: Leave Flow Cell 1 unmodified and blocked with ethanolamine to serve as an in-line reference. Causality: Subtracts bulk refractive index changes caused by DMSO.

  • Solvent Correction: Run a 0.5% to 1.5% DMSO calibration curve to correct for excluded volume effects.

  • Analyte Injection: Inject 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one at varying concentrations (0.5 µM to 10 µM) at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation Phase: Flow running buffer over the chip for 600 seconds.

  • Self-Validation Check: A covalent mechanism is validated if the dissociation curve remains entirely flat (k_off ≈ 0). The sensorgram must return to baseline only after a harsh regeneration step (e.g., 10 mM Glycine-HCl, pH 2.0).

Protocol 3: Viral Plaque Reduction Assay

Purpose: Functional validation of antiviral efficacy in a living cellular system[3]. Causality: Biochemical potency does not guarantee cellular efficacy. The compound must cross the host cell membrane and remain stable in the cytosol.

Step-by-Step Methodology:

  • Cell Seeding: Seed Human Foreskin Fibroblasts (HFF) in 6-well plates until 90% confluent.

  • Viral Infection: Infect cells with HCMV (Towne strain) at a Multiplicity of Infection (MOI) of 0.01 for 2 hours.

  • Compound Overlay: Remove viral inoculum. Overlay cells with agarose containing varying concentrations of the azetidin-2-one inhibitor.

  • Incubation: Incubate for 10-14 days at 37°C in 5% CO2​ .

  • Fixation and Staining: Fix cells with 10% formaldehyde and stain with 0.1% crystal violet. Count visible plaques.

  • Self-Validation Check (Cytotoxicity): Run a parallel uninfected plate treated with the compound and measure cell viability (e.g., via MTT assay) to determine the CC50​ . Requirement: The Selectivity Index ( SI=CC50​/EC50​ ) must be > 10 to prove the plaque reduction is due to specific viral inhibition, not host cell toxicity.

References

  • Title: β -Lactam Derivatives as Inhibitors of Human Cytomegalovirus Protease Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Potent Beta-Lactam Inhibitors of Human Cytomegalovirus Protease Source: PubMed URL: [Link]

  • Title: Efficient Screening of Marine Extracts for Protease Inhibitors by Combining FRET Based Activity Assays and Surface Plasmon Resonance Spectroscopy Based Binding Assays Source: MDPI URL: [Link]

Sources

Comparative

Comparison of the metabolic stability of different azetidin-2-one derivatives

The azetidin-2-one (β-lactam) ring is a privileged scaffold in medicinal chemistry. While historically synonymous with antibacterial agents (e.g., penicillins and cephalosporins), modern drug discovery has repurposed thi...

Author: BenchChem Technical Support Team. Date: March 2026

The azetidin-2-one (β-lactam) ring is a privileged scaffold in medicinal chemistry. While historically synonymous with antibacterial agents (e.g., penicillins and cephalosporins), modern drug discovery has repurposed this four-membered heterocycle to target diverse pathologies, ranging from hyperlipidemia (ezetimibe) to oncology (tubulin and HDAC inhibitors)[1][2].

However, translating azetidin-2-one hits into clinical candidates frequently stalls at a critical bottleneck: metabolic stability . The strained β-lactam ring, combined with lipophilic pendant groups required for target engagement, makes these molecules highly susceptible to rapid phase I oxidation, phase II conjugation, and chemical hydrolysis[2][3].

As an Application Scientist evaluating these derivatives, it is crucial to understand why certain structural modifications succeed and how to rigorously validate these improvements in vitro. This guide provides an objective comparison of the metabolic stability of key azetidin-2-one derivatives, detailing the mechanistic causality behind their design and the self-validating protocols required to profile them.

Mechanistic Pathways of Azetidin-2-one Metabolism

To rationally improve stability, we must first map the degradation pathways. Azetidin-2-one derivatives are primarily cleared via three routes:

  • CYP450-Mediated Phase I Oxidation: Cytochrome P450 enzymes (particularly CYP3A4) rapidly oxidize lipophilic pendant groups (e.g., unsubstituted phenyl rings or alkyl chains) at the C3 and C4 positions[1].

  • Phase II Glucuronidation: Molecules containing phenolic hydroxyl groups (such as ezetimibe) undergo rapid conjugation by UDP-glucuronosyltransferases (UGTs)[4].

  • Hydrolytic Cleavage: The inherent ring strain of the β-lactam core makes it susceptible to both enzymatic (esterases/amidases) and pH-dependent chemical hydrolysis[2].

MetabolicPathway Azetidin Azetidin-2-one Core (Drug Candidate) CYP450 Phase I Metabolism (CYP450 Oxidation) Azetidin->CYP450 Pendant rings/alkyls UGT Phase II Metabolism (Glucuronidation) Azetidin->UGT Phenolic hydroxyls Hydrolysis Ring Hydrolysis (Esterases/Chemical) Azetidin->Hydrolysis Beta-lactam instability Metabolite1 Hydroxylated Metabolites (Rapid Clearance) CYP450->Metabolite1 Metabolite2 Glucuronide Conjugates (Biliary Excretion) UGT->Metabolite2 Metabolite3 Open-Ring Inactive Forms Hydrolysis->Metabolite3

Major phase I/II and hydrolytic metabolic pathways of azetidin-2-one derivatives.

Comparative Analysis: Structural Modifications vs. Stability

The table below summarizes the quantitative metabolic stability data of distinct azetidin-2-one derivatives compared to their parent or alternative structures.

Compound / DerivativeTherapeutic TargetKey Structural ModificationHuman Liver Microsome (HLM) t1/2​ Intrinsic Clearance ( CLint​ )
Combretastatin A-4 (CA-4) Tubulin InhibitorNatural ethylene bridge (cis-isomer)~15 minHigh (Rapid clearance)
Combretazet-3 (CAZ-3) Tubulin InhibitorEthylene bridge replaced by azetidin-2-one ~30 minModerate (50% reduction vs CA-4)
Compound 6c Dual HDAC6/8 Inhibitortrans-C3,C4-diphenyl azetidin-2-oneIntermediateIntermediate
Ezetimibe NPC1L1 InhibitorFluorination of C4 and N1 phenyl ringsProlongedLow (Phase I resistance)
Causality Behind the Data:
  • Rigidification (CA-4 vs. CAZ-3): The natural product CA-4 features an ethylene bridge that is prone to rapid cis-to-trans isomerization and subsequent metabolism. By replacing this bridge with a rigid azetidin-2-one ring (yielding CAZ-3), researchers locked the active cis-conformation. This steric bulk physically shields the molecule from hepatic enzymes, effectively doubling the in vitro clearance time and significantly enhancing stability in acidic microenvironments[2].

  • Fluorination (Ezetimibe): During the optimization of ezetimibe, early prototypes suffered from massive first-pass CYP450 oxidation at the aromatic rings. The strategic introduction of fluorine atoms—which are highly electronegative and form exceptionally strong C-F bonds—blocked these metabolic soft spots[3]. Consequently, ezetimibe resists Phase I clearance and is instead shunted toward Phase II glucuronidation, which beneficially enables enterohepatic recirculation and prolongs its half-life[5].

  • Stereochemistry (HDAC Inhibitors): In the development of dual HDAC6/8 inhibitors (e.g., Compound 6c), placing bulky phenyl substituents in a trans configuration across the C3 and C4 positions of the azetidin-2-one core modulated the compound's lipophilicity ( logP ). This specific spatial arrangement limits the binding affinity to the CYP3A4 active site, achieving an intermediate, tunable intrinsic clearance[1].

Self-Validating Protocol: Liver Microsome Stability Assay

To objectively compare the intrinsic clearance ( CLint​ ) of new azetidin-2-one derivatives, a highly controlled in vitro assay using Human Liver Microsomes (HLMs) is required.

Why a "self-validating" system? A common pitfall in β-lactam evaluation is confusing enzymatic metabolism with chemical instability (hydrolysis). To isolate CYP450-mediated clearance, this protocol mandates a minus-NADPH control . If the compound degrades in the absence of NADPH, the instability is chemical, not metabolic.

Workflow Prep 1. Microsome Prep (HLM + Buffer) Incubate 2. Incubation (Drug + NADPH) Prep->Incubate Quench 3. Quenching (Cold ACN + IS) Incubate->Quench 0-60 min Centrifuge 4. Centrifugation (Protein Precip) Quench->Centrifuge LCMS 5. LC-MS/MS (Quantification) Centrifuge->LCMS

Self-validating in vitro liver microsome stability assay workflow.

Step-by-Step Methodology:
  • Preparation of Reaction Mixture:

    • Thaw pooled Human Liver Microsomes (HLMs) on ice.

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Dilute the HLMs in the buffer to a final protein concentration of 0.5 mg/mL[2].

  • Test Compound Addition:

    • Spike the azetidin-2-one derivative (dissolved in DMSO) into the microsome suspension to achieve a final concentration of 1–5 µM (ensure final DMSO concentration is 0.1% to prevent CYP inhibition)[1][2].

    • Self-Validation Step: Prepare parallel reactions for positive controls (e.g., Verapamil for high clearance) and negative controls (minus-NADPH).

  • Initiation (The Incubation Phase):

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM[2]. (For the minus-NADPH control, add an equivalent volume of buffer).

  • Time-Course Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot[1][2].

    • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an Internal Standard (IS) (e.g., Tolbutamide or a deuterated analog like Ezetimibe-d4)[4].

  • Protein Precipitation and Analysis:

    • Vortex the quenched samples for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to LC vials and quantify the remaining parent drug using LC-MS/MS (Multiple Reaction Monitoring mode)[4].

  • Data Calculation:

    • Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant ( k ).

    • Calculate half-life: t1/2​=0.693/k .

    • Calculate Intrinsic Clearance: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

References

  • Federico, S., et al. (2022). Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability. European Journal of Medicinal Chemistry. 1

  • Greene, L. M., et al. (2010). Combretazet-3 a novel synthetic cis-stable combretastatin A-4- azetidinone hybrid with enhanced stability and therapeutic efficacy in colon cancer. Spandidos Publications. 2

  • Remete, A. M., & Kiss, L. (2021). During the development of ezetimibe, which inhibits cholesterol uptake, fluorination was used to improve metabolic stability. ResearchGate. 3

  • WO2024042061A1. (2024). Obicetrapib and ezetimibe combination treatment and fixed dose pharmaceutical compositions. Google Patents.5

  • Moussa, B. A., et al. (2007). Concurrent determination of ezetimibe and its phase-I and II metabolites by HPLC with UV detection: Quantitative application to various in vitro metabolic stability studies. ResearchGate. 4

Sources

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